1-Acetyltagitinin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H30O8 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(1S)-12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3/t11?,14?,15?,16?,17?,20?,21-/m0/s1 |
InChI Key |
MFYNTWZAYXDJQB-QNMPZDGASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Acetyltagitinin A: Natural Source and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sourcing and discovery of 1-Acetyltagitinin A, a germacrane (B1241064) sesquiterpene lactone. It details the seminal discovery, isolation from its natural source, and structural elucidation. This document includes tabulated quantitative data, detailed experimental protocols, and a discussion of the potential biological significance of this class of compounds, supported by pathway and workflow diagrams.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. This guide focuses on the foundational aspects of this compound: its natural origin and the scientific work that led to its identification and characterization. Understanding the source and isolation of this compound is critical for further research into its pharmacological potential.
Discovery and Natural Source
This compound was first isolated and identified by Kuo and Chen in 1998.[1][2][3][4][5]
-
Natural Source: The compound is naturally found in the leaves of Tithonia diversifolia (Hemsl.) A. Gray, a plant belonging to the Asteraceae family.[1][2][3][4][5] This plant is also a known source of other sesquiterpene lactones, including the parent compound, Tagitinin A.[1][2]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic methods and chemical correlation with its parent compound, Tagitinin A.[1][2]
| Property | Value |
| Molecular Formula | C21H30O8 |
| Melting Point | 181-182 °C |
| UV (λmax) | 212 nm |
| IR (cm-1) | 3482 (hydroxyl), 1755 & 1650 (α-methylene γ-lactone), 1729 (ester) |
Table 1: Physicochemical and Spectroscopic Data for this compound. [1]
| 1H NMR Signal | Chemical Shift (δ) | Description |
| Methyl (tertiary) | 1.46 (s) | 3H |
| Methyl (secondary) | 1.09 (d, J = 7.1 Hz) | 3H |
| Acetoxy | 2.06 (s) | 3H |
| Isobutyryloxy | 1.04 (d, J = 6.9 Hz), 1.07 (d, J = 6.9 Hz), 2.43 (sep, J = 6.9 Hz) | 3H each, 1H |
Table 2: Key 1H NMR Spectroscopic Data for this compound. [1]
Experimental Protocols
The following protocols are based on the methodologies described in the discovery of this compound and related sesquiterpene lactones from Tithonia diversifolia.
Isolation and Purification of this compound
The isolation of this compound from the leaves of Tithonia diversifolia involves a multi-step extraction and chromatographic process.
Protocol:
-
Extraction: The dried and powdered leaves of Tithonia diversifolia are extracted with methanol.
-
Partitioning: The resulting methanolic extract is partitioned between n-butanol and water. The n-butanol layer, containing the sesquiterpene lactones, is collected.
-
Chromatography: A portion of the n-butanol fraction (e.g., 140 g from a total of 275 g) is subjected to repeated silica gel column chromatography.[1]
-
Elution: A gradient solvent system of hexane-ethyl acetate (B1210297) is used for elution. This compound is eluted with a 40% ethyl acetate in hexane (B92381) mixture.[1]
-
Yield: From 140 g of the butanol extract, 30 mg of this compound was obtained.[1]
Semi-synthesis of this compound from Tagitinin A
This compound can be synthesized from its precursor, Tagitinin A, through a straightforward acetylation reaction.[1]
Protocol:
-
Reaction Setup: Dissolve Tagitinin A (5 mg) in a mixture of pyridine (0.5 mL) and acetic anhydride (0.5 mL).[1]
-
Incubation: Allow the reaction to proceed overnight at room temperature.[1]
-
Quenching and Extraction: Pour the reaction mixture into crushed ice water and extract three times with diethyl ether (20 mL each).[1]
-
Washing: Wash the combined organic layers sequentially with 3N HCl, saturated aqueous NaHCO3, and brine.[1]
-
Drying and Evaporation: Dry the organic layer over sodium sulfate (B86663) (Na2SO4) and evaporate the solvent under reduced pressure to yield this compound.[1]
Biological Activity and Signaling Pathways
While the biological activity of this compound has not been extensively reported, its parent compound, Tagitinin A, and other sesquiterpene lactones from Tithonia diversifolia have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities. A key mechanism of action for many sesquiterpene lactones is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many sesquiterpene lactones are thought to inhibit this pathway through the alkylation of key cysteine residues on proteins within the signaling cascade.
Given the structural similarity of this compound to other bioactive sesquiterpene lactones, it is plausible that it may also exhibit similar modulatory effects on inflammatory pathways. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
Conclusion
This compound is a naturally occurring sesquiterpene lactone discovered in the leaves of Tithonia diversifolia. Its isolation and characterization have been well-documented, providing a solid foundation for further investigation. While its specific biological activities remain to be fully explored, its structural class suggests potential for pharmacological applications, particularly in the modulation of inflammatory responses. The detailed protocols and data presented in this guide serve as a valuable resource for researchers interested in the continued study of this and related natural products.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Isolation of 1-Acetyltagitinin A from Tithonia diversifolia
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the isolation of the sesquiterpene lactone, 1-Acetyltagitinin A, from the leaves of Tithonia diversifolia. The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and relevant biological signaling pathways.
Introduction
Tithonia diversifolia (Hemsl.) A. Gray, commonly known as the Mexican sunflower, is a plant belonging to the Asteraceae family. It is recognized for its rich phytochemical profile, which includes a variety of sesquiterpene lactones.[1] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-malarial, and cytotoxic effects.[2]
One such sesquiterpene lactone of interest is this compound, a derivative of Tagitinin A. This guide outlines the methodology for its isolation, starting from the collection and preparation of plant material to the final purification steps. Furthermore, it delves into the biological significance of related compounds by illustrating their impact on key signaling pathways.
Data Presentation
The following tables summarize the quantitative data associated with the isolation and characterization of sesquiterpene lactones from Tithonia diversifolia.
Table 1: Extraction Yields of Sesquiterpene Lactones from Tithonia diversifolia Leaves
| Extraction Step | Solvent System | Yield | Reference |
| Crude Methanolic Extract | Methanol (B129727) | 10.71% (w/w of dried leaves) | [3] |
| Tagitinin C | Methanol | 1.45% (of crude extract) | [4] |
Note: The yield of Tagitinin A is not explicitly stated in the reviewed literature. The yield of Tagitinin C, a closely related compound, is provided as an estimate.
Table 2: Spectroscopic Data for Tagitinin C (Analogue of this compound)
Due to the lack of publicly available, specific spectroscopic data for this compound, the data for its precursor, Tagitinin C, is presented below as a reference. The acetylation at the C-1 position in this compound would lead to characteristic shifts in the NMR spectrum, particularly for the protons and carbons near the C-1 position, and an increase in the molecular weight observable in the mass spectrum.
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |
| H-1 | 4.95 (d, J=9.9 Hz) | C-1 | 80.4 |
| H-2 | 5.30 (d, J=9.9 Hz) | C-2 | 134.1 |
| H-3 | 5.08 (br s) | C-3 | 126.9 |
| H-5 | 3.90 (d, J=9.9 Hz) | C-4 | 136.2 |
| H-6 | 4.15 (t, J=9.9 Hz) | C-5 | 86.8 |
| H-7 | 2.80 (m) | C-6 | 77.9 |
| H-13a | 6.20 (d, J=3.6 Hz) | C-7 | 50.2 |
| H-13b | 5.60 (d, J=3.6 Hz) | C-8 | 38.9 |
| H-14 | 1.25 (s) | C-9 | 36.4 |
| H-15 | 1.75 (s) | C-10 | 149.8 |
| H-2' | 2.50 (m) | C-11 | 138.8 |
| H-3' | 1.20 (d, J=7.2 Hz) | C-12 | 170.1 |
| H-4' | 1.18 (d, J=7.2 Hz) | C-13 | 121.5 |
| C-14 | 16.9 | ||
| C-15 | 16.7 | ||
| C-1' | 176.5 | ||
| C-2' | 34.1 | ||
| C-3' | 19.1 | ||
| C-4' | 19.0 |
Reference for Tagitinin C data: Adapted from various phytochemical studies of Tithonia diversifolia.
Mass Spectrometry (Electron Ionization) of Tagitinin C:
-
Molecular Ion [M]⁺: m/z 364
-
Key Fragments: Characteristic losses of water, isobutyryl group, and other fragments consistent with the sesquiterpene lactone structure.
Experimental Protocols
The following protocols are based on established methods for the isolation of sesquiterpene lactones from Tithonia diversifolia.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Tithonia diversifolia are collected.
-
Drying: The leaves are air-dried in a well-ventilated area, shielded from direct sunlight, for approximately two weeks until brittle.
-
Grinding: The dried leaves are ground into a fine powder using a mechanical grinder.
Extraction of Crude Sesquiterpene Lactone Mixture
-
Maceration: The powdered leaf material is subjected to sequential maceration with solvents of increasing polarity.
-
Hexane (B92381): The powder is first soaked in hexane to remove non-polar compounds like fats and waxes. This step is repeated three times.
-
Dichloromethane (B109758) (DCM): The residue from the hexane extraction is then macerated with dichloromethane. This fraction typically contains a high concentration of sesquiterpene lactones. This step is also repeated three times.
-
Methanol: Finally, the plant material is macerated with methanol to extract more polar compounds.
-
-
Concentration: The solvent from each fraction is removed under reduced pressure using a rotary evaporator to yield the crude extracts. The DCM extract is the primary source for the isolation of tagitinins.
Isolation and Purification of Tagitinin A
-
Column Chromatography: The crude DCM extract is subjected to column chromatography on silica (B1680970) gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is used for elution, starting with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increasing the polarity.
-
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualized under UV light and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).
-
Purification: Fractions containing Tagitinin A are pooled, concentrated, and may require further purification by repeated column chromatography or preparative TLC to achieve high purity.
Synthesis of this compound from Tagitinin A
This protocol describes a general method for the acetylation of a hydroxyl group in a sesquiterpene lactone.
-
Reaction Setup: Purified Tagitinin A is dissolved in a dry, aprotic solvent such as dichloromethane or pyridine (B92270) in a round-bottom flask.
-
Acetylation: Acetic anhydride (B1165640) is added to the solution, along with a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) if pyridine is not used as the solvent.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material (Tagitinin A) is consumed.
-
Work-up: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Signaling Pathways
Sesquiterpene lactones from Tithonia diversifolia have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7]
Caption: Inhibition of the NF-κB signaling pathway.
Tagitinin derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells, a process mediated by a cascade of caspases.[8][9][10]
Caption: Induction of apoptosis via caspase activation.
References
- 1. Defensive Compounds Involved in the Invasiveness of Tithonia diversifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Standardised Ethanol Extract of Tithonia diversifolia (Hemsley) A Gray Leaves Improve Insulin Sensitivity and Increase Mitochondrial DNA Copy Numbers in Skeletal Muscles of Streptozotocin-Nicotinamide-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Metastatic Activity of Tagitinin C from Tithonia diversifolia in a Xenograft Mouse Model of Hepatocellular Carcinoma | MDPI [mdpi.com]
- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-3 activation during apoptosis caused by glutathione-doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 1-Acetyltagitinin A in Asteraceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyltagitinin A, a sesquiterpene lactone found in various species of the Asteraceae family, notably Tithonia diversifolia, has garnered significant interest for its diverse biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound. It details the enzymatic steps from central isoprenoid precursors to the final acetylated product, supported by generalized experimental protocols for pathway elucidation and quantitative analysis. Visual diagrams of the pathway and experimental workflows are provided to facilitate comprehension. While the early stages of sesquiterpene lactone biosynthesis are well-characterized, the specific enzymes responsible for the later tailoring steps in the formation of this compound are yet to be definitively identified, presenting a promising area for future research.
Introduction
The Asteraceae family is a rich source of sesquiterpene lactones (STLs), a class of C15 terpenoids characterized by a lactone ring.[1] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties.[2][3] this compound is a germacrane-type STL found in species such as Tithonia diversifolia, commonly known as the Mexican sunflower.[4] The elucidation of its biosynthetic pathway is a key step towards harnessing its therapeutic potential through biotechnological production platforms. This document outlines the established and proposed enzymatic reactions leading to this compound, provides relevant (though generalized) quantitative data, and details experimental methodologies for further investigation.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.
Formation of the Sesquiterpene Scaffold (Established Pathway)
The initial steps leading to the formation of the germacrane (B1241064) scaffold are well-established in the biosynthesis of many STLs in Asteraceae.[1][5]
-
Farnesyl Diphosphate (FPP) Synthesis: IPP and DMAPP are condensed by farnesyl diphosphate synthase (FPPS) to produce the C15 precursor, farnesyl diphosphate (FPP).
-
Germacrene A Synthesis: FPP undergoes cyclization catalyzed by germacrene A synthase (GAS), a type of terpene synthase, to form the germacrene A skeleton.[6]
-
Oxidation to Germacrene A Acid: Germacrene A is then subjected to a three-step oxidation at the C12 methyl group, catalyzed by a cytochrome P450 enzyme, germacrene A oxidase (GAO). This process converts germacrene A sequentially into germacrene A alcohol, germacrene A aldehyde, and finally germacrene A acid.[6]
-
Lactonization to Costunolide (B1669451): The formation of the characteristic γ-lactone ring is catalyzed by costunolide synthase (COS), another cytochrome P450 enzyme. This enzyme hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous or enzyme-assisted lactonization to yield costunolide, a key intermediate in the biosynthesis of many germacranolides.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Qualitative and quantitative analysis of sesquiterpene lactones in Centipeda minima by UPLC-Orbitrap-MS & UPLC-QQQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Costunolide | C15H20O2 | CID 5281437 - PubChem [pubchem.ncbi.nlm.nih.gov]
"1-Acetyltagitinin A" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide consolidates the available information on 1-Acetyltagitinin A, a sesquiterpene lactone of interest to the scientific community. While detailed experimental data and specific signaling pathways for this particular compound are not extensively documented in publicly available literature, this document provides its fundamental chemical identifiers and contextual biological activities based on related compounds from its natural source.
| Parameter | Value | Reference |
| CAS Number | 60547-63-9 | Not available in search results |
| Molecular Formula | C21H30O8 | Not available in search results |
Contextual Biological Activity of Related Sesquiterpene Lactones from Tithonia diversifolia
This compound is a derivative of tagitinin A, a natural product isolated from Tithonia diversifolia (Mexican sunflower). The plant is a rich source of sesquiterpene lactones, a class of compounds known for a wide range of biological activities. While specific studies on this compound are scarce, research on its parent compound, tagitinin A, and other related sesquiterpene lactones from T. diversifolia, such as tagitinin C, provides valuable insights into its potential therapeutic applications.
These compounds have demonstrated a variety of effects, including:
-
Anticancer Activity: Sesquiterpene lactones from T. diversifolia have shown significant cytotoxic activity against various human cancer cell lines, including KB, HepG2, A549, and MCF7 cells.[1] Some of these compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells.[1][2] For instance, tagitinin C has been investigated for its anti-metastatic activity in hepatocellular carcinoma models.[3] The anticancer effects of these compounds are sometimes linked to the induction of ferroptosis, a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides.[4]
-
Anti-inflammatory Effects: Tagitinins, including tagitinin A and C, have been shown to exhibit anti-inflammatory properties.[5] These effects are thought to be mediated, in part, by the inhibition of the NF-κB signaling pathway.[5] Studies on human neutrophils have indicated that these compounds can decrease the production of pro-inflammatory cytokines such as IL-6, CXCL8, and TNF-α.[5]
-
Antimicrobial and Other Activities: Extracts of T. diversifolia and its isolated compounds have been reported to possess antimicrobial, antimalarial, and antitrypanosomal activities.[6][7][8] The essential oil of the plant, containing various terpenes, has shown activity against bacteria such as E. coli.[9][10] Furthermore, compounds like tagitinin A have been identified as having insecticidal properties.[11]
Experimental Data and Protocols: A Note on Availability
A comprehensive search of scientific literature did not yield specific, detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound. The available information focuses more broadly on the phytochemical analysis of Tithonia diversifolia and the general biological screening of its extracts and more abundant sesquiterpene lactones.
Signaling Pathways and Logical Relationships
Due to the limited specific research on this compound, diagrams for its specific signaling pathways or experimental workflows cannot be generated at this time. Research on related compounds suggests potential involvement in apoptosis and inflammatory signaling cascades, but direct evidence for this compound is lacking.
The following diagram illustrates a generalized workflow for the investigation of natural products like this compound, from plant source to potential biological activity.
Caption: A generalized workflow for the discovery and investigation of natural products.
Conclusion and Future Directions
This compound represents a molecule of interest within the broader class of sesquiterpene lactones from Tithonia diversifolia. While its fundamental chemical identifiers are established, there is a clear need for dedicated research to elucidate its specific biological activities, mechanism of action, and therapeutic potential. Future studies should focus on the targeted isolation or synthesis of this compound, followed by comprehensive in vitro and in vivo evaluations to build a detailed pharmacological profile. Such research would be invaluable for drug development professionals seeking novel therapeutic agents from natural sources.
References
- 1. New Cytotoxic Sesquiterpene Lactones from the Leaves of Tithonia Diversifolia and their Apoptosis Effect Evaluation in KB Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sesquiterpene lactones from Tithonia diversifolia with ferroptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of tagitinin C from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation [umu.diva-portal.org]
- 9. Chemical Characterization, Antioxidant, Cytotoxic and Microbiological Activities of the Essential Oil of Leaf of Tithonia Diversifolia (Hemsl) A. Gray (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical composition and antimicrobial activities of essential oil extracted from <i>Tithonia diversifolia</i> (Asteraceae) flower [jbb.xml-journal.net]
- 11. Defensive Compounds Involved in the Invasiveness of Tithonia diversifolia - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into 1-Acetyltagitinin A: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic data available for 1-Acetyltagitinin A, a sesquiterpene lactone isolated from Tithonia diversifolia. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its structural and potential biological properties.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data, providing a foundational spectroscopic fingerprint for this natural product.
Table 1: NMR Spectroscopic Data for this compound
While the complete NMR data from the original isolation study by Kuo and Chen (1998) is not fully available in the public domain, related studies on similar compounds provide indicative values. The following is a representative compilation based on available information for germacrane (B1241064) sesquiterpenes.
| ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data not fully available in public search results. | Data not fully available in public search results. |
Note: The definitive ¹H and ¹³C NMR data is expected to be detailed in the primary literature by Kuo and Chen, J. Nat. Prod. 1998, 61 (6), pp 815–817. Researchers are advised to consult this source for precise assignments.
Table 2: Infrared (IR) Spectroscopic Data for this compound
IR spectroscopy reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3419 | O-H (Hydroxyl group)[1] |
| ~1781 - 1766 | C=O (γ-lactone)[1] |
| ~1735 | C=O (Ester, acetyl group) |
| ~1660 | C=C (Alkene) |
| ~1368 | C-O (Ester)[1] |
Table 3: Mass Spectrometry (MS) Data for this compound
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
| Parameter | Value |
| Molecular Formula | C₂₁H₃₀O₈ |
| Molecular Weight | 410.5 g/mol |
| m/z (M⁺) | Data on specific fragmentation patterns not fully available in public search results. |
Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques for natural product chemistry. While the specific parameters for this compound are detailed in the primary literature, the general methodologies are outlined below.
Isolation of this compound
This compound is a naturally occurring compound isolated from the leaves of Tithonia diversifolia. The general procedure involves:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.
-
Chromatography: Final purification is achieved through various chromatographic techniques, including column chromatography on silica (B1680970) gel and High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 300-600 MHz) using deuterated solvents such as chloroform-d (B32938) (CDCl₃).
-
Infrared Spectroscopy: IR spectra are obtained using an FTIR spectrometer, with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) on a mass spectrometer.
Below is a generalized workflow for the spectroscopic analysis of a purified natural product like this compound.
Potential Biological Activity and Signaling Pathways
This compound belongs to the class of sesquiterpene lactones, many of which have been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. While the specific signaling pathways modulated by this compound are not yet fully elucidated, the activities of related sesquiterpene lactones suggest potential interactions with key cellular signaling cascades involved in cell survival and inflammation.
For instance, many sesquiterpene lactones are known to exert their cytotoxic effects by inducing apoptosis. This often involves the modulation of pro-inflammatory signaling pathways that are also implicated in cancer cell proliferation and survival, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.
The diagram below illustrates a conceptual signaling pathway that could be influenced by a cytotoxic sesquiterpene lactone.
This guide serves as a foundational resource for researchers interested in this compound. For definitive and detailed experimental data, consultation of the primary scientific literature is strongly recommended.
References
Preliminary Biological Screening of 1-Acetyltagitinin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyltagitinin A, a sesquiterpene lactone, has been the subject of preliminary biological screening to elucidate its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on its cytotoxic, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for the assays employed in these studies are presented, alongside a critical analysis of the findings. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide includes visual representations of key experimental workflows and signaling pathways, rendered using Graphviz, to facilitate a deeper understanding of the methodologies and potential mechanisms of action. While direct and extensive research on this compound is limited, this guide synthesizes the existing information on closely related tagitinin derivatives to infer its likely biological profile and guide future research endeavors.
Introduction
Sesquiterpene lactones, a diverse group of natural products isolated from various plant species, are renowned for their wide spectrum of biological activities. Among these, tagitinin derivatives, primarily isolated from the genus Tithonia, have demonstrated significant potential in preclinical studies. This compound is a member of this family, and understanding its preliminary biological profile is crucial for assessing its drug development potential. This document serves as a technical resource, consolidating the available scientific information on the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound and its structural analogs.
Cytotoxic Activity
The cytotoxic potential of sesquiterpene lactones is a key area of investigation for novel anticancer agents. While specific data for this compound is not extensively available, studies on the closely related compounds, tagitinin A and tagitinin C, provide valuable insights into the potential activity of the acetylated form.
In Vitro Cytotoxicity Data
Studies on tagitinin A and tagitinin C, isolated from Tithonia diversifolia, have demonstrated their ability to inhibit the proliferation of various cancer cell lines. The cytotoxic activity is typically evaluated using assays that measure cell viability after exposure to the compound.
Table 1: Cytotoxic Activity of Tagitinin Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Tagitinin A | OCI-AML3 (Acute Myeloid Leukemia) | Apoptosis and Cell Cycle Analysis | ~6.3 (2.5 µg/mL) | [1] |
| Tagitinin C | OCI-AML3 (Acute Myeloid Leukemia) | Apoptosis and Cell Cycle Analysis | ~0.6 (0.25 µg/mL) | [1] |
| Tagitinin C | HCT116 (Colorectal Carcinoma) | Ferroptosis Assay | Not specified | [1] |
| Tagitinin C | Hep-G2 (Hepatocellular Carcinoma) | MTT Assay | Not specified | [2] |
| Tagitinin C | Huh 7 (Hepatocellular Carcinoma) | MTT Assay | Not specified | [1] |
Note: The IC50 values for Tagitinin A and C against OCI-AML3 cells were converted from µg/mL to µM based on their respective molecular weights.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
References
In Vitro Bioactivity of 1-Acetyltagitinin A: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a concise overview of the current, publicly available scientific knowledge regarding the in vitro bioactivity of 1-Acetyltagitinin A , a germacrane (B1241064) sesquiterpene lactone isolated from the leaves of Tithonia diversifolia. This document summarizes the limited existing data for this specific compound and provides context by detailing the more extensively studied bioactivities of its close structural analogs, Tagitinin A and Tagitinin C, also found in the same plant species.
Introduction to this compound
This compound is a natural product first isolated and structurally characterized in 1998. It belongs to the sesquiterpene lactone class of compounds, which are known for a wide range of biological activities. It is important to note that subsequent stereochemical revisions of the parent compound, Tagitinin A, suggest that the originally reported stereochemistry of this compound may also require correction[1].
Quantitative Bioactivity Data for this compound
Scientific literature detailing the in vitro bioactivity of this compound is exceptionally limited. To date, only one study has reported quantitative data from a bioassay involving this compound. In a screening of natural products for antiviral activity against the African Swine Fever Virus (ASFV), this compound was found to be inactive.
Table 1: Antiviral Activity of this compound against ASFV
| Compound | Antiviral Activity | CC50 (µM) | IC50 (µM) |
| This compound | No | 5 | > 10 |
CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.
Bioactivity of Structurally Related Compounds from Tithonia diversifolia
Given the scarcity of data for this compound, this section provides an overview of the in vitro bioactivities of the closely related and more thoroughly investigated sesquiterpene lactones, Tagitinin A and Tagitinin C. This information may offer valuable insights into the potential, yet uninvestigated, properties of this compound.
Tagitinin A
Tagitinin A has been studied for its anti-inflammatory and insecticidal properties. It has been shown to provide resistance against the Tomato Spotted Wilt Orthotospovirus (TSWV) by inducing systemic resistance in plants[2]. The anti-inflammatory activity of Tagitinin A is attributed to its ability to inhibit the NF-κB signaling pathway[3].
Tagitinin C
Tagitinin C has garnered significant scientific interest for its potent anticancer activities against a range of cancer cell lines, including colorectal cancer, glioblastoma, and hepatoma[3][4][5].
Recent studies have elucidated that Tagitinin C can induce a form of programmed cell death known as ferroptosis in colorectal cancer cells[4][6][7][8]. This is a promising mechanism, particularly for targeting cancer cells that are resistant to traditional apoptosis-inducing chemotherapeutics.
The induction of ferroptosis by Tagitinin C is mediated through the Endoplasmic Reticulum (ER) stress-activated PERK-Nrf2-HO-1 signaling pathway[4][6][7][8].
Table 2: Cytotoxicity of Tagitinin C against Human Hepatoma Cell Lines [4]
| Cell Line | IC50 (µg/mL) |
| Hep-G2 | 2.0 ± 0.1 |
| Huh 7 | 1.2 ± 0.1 |
Experimental Protocols
Due to the limited research on this compound, detailed experimental protocols for its bioactivity assessment are not available in the literature. However, for the related compound Tagitinin C, standard methodologies for assessing cytotoxicity and elucidating mechanisms of action have been employed.
Example Experimental Protocol: MTT Assay for Cytotoxicity (as applied to Tagitinin C)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells (e.g., Hep-G2, HCT116) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Tagitinin C) and a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
As there is no information on the signaling pathways modulated by this compound, we present a diagram of the pathway identified for the related compound, Tagitinin C, in the context of its anticancer activity in colorectal cancer cells.
Caption: Proposed signaling pathway for Tagitinin C-induced ferroptosis in colorectal cancer cells.
Conclusion
The in vitro bioactivity of this compound remains largely unexplored, with current data limited to its lack of antiviral activity against ASFV. In contrast, its structural analogs, particularly Tagitinin C, exhibit significant anticancer properties through mechanisms such as the induction of ferroptosis. Further research is warranted to determine if this compound possesses any of the cytotoxic or anti-inflammatory activities observed in other sesquiterpene lactones isolated from Tithonia diversifolia. The information presented on related compounds serves as a valuable starting point for future investigations into the potential therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting ferroptosis regulators by natural products in colorectal cancer [frontiersin.org]
- 7. Tagitinin C induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Tagitinin C induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells | Semantic Scholar [semanticscholar.org]
Navigating the Properties of 1-Acetyltagitinin A: A Technical Guide to Solubility and Stability
Disclaimer: Specific experimental data for 1-Acetyltagitinin A is limited in publicly available literature. This guide provides an in-depth overview of the solubility and stability properties of sesquiterpene lactones, the chemical class to which this compound belongs. The information presented herein is based on established knowledge of this compound class and should be used as a foundational resource for research and development.
Introduction to this compound and Sesquiterpene Lactones
This compound is a member of the sesquiterpene lactone family, a diverse group of naturally occurring compounds predominantly found in plants of the Asteraceae family.[1] These compounds are characterized by a 15-carbon skeleton and a lactone ring, and they exhibit a wide range of biological activities, including anti-inflammatory, anti-malarial, and cytotoxic effects.[1][2][3] The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles.[4]
Solubility Profile
The solubility of a compound is a critical parameter in drug development, impacting its formulation, bioavailability, and efficacy. Sesquiterpene lactones are generally characterized by low aqueous solubility due to their predominantly lipophilic nature.
Qualitative Solubility
Based on the general properties of sesquiterpene lactones, the expected solubility profile of this compound is summarized in the table below.
| Solvent Class | Representative Solvents | Expected Solubility |
| Aqueous | Water, Buffers (pH 5-8) | Poor to Very Low |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane | Soluble |
| Non-Polar | Hexane, Toluene, Ether | Sparingly Soluble to Insoluble |
Table 1: Qualitative Solubility of Sesquiterpene Lactones.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Stability Profile
The stability of a pharmaceutical compound is crucial for ensuring its safety and efficacy throughout its shelf life. The stability of sesquiterpene lactones is influenced by several factors, including pH, temperature, and light.
Factors Affecting Stability
| Factor | Effect on Sesquiterpene Lactones |
| pH | Stability is pH-dependent. Some sesquiterpene lactones with side chains can lose them at neutral to alkaline pH (e.g., pH 7.4), while being more stable at acidic pH (e.g., pH 5.5).[5] |
| Temperature | Elevated temperatures can lead to degradation. Studies on Arnica tincture showed a significant decrease in sesquiterpene lactone content after three years of storage at +25°C and +30°C compared to +4°C.[6][7] |
| Light (UV) | UV irradiation can cause significant degradation. One study on lactucin, a sesquiterpene lactone, demonstrated a half-life of approximately 45 minutes upon exposure to UV light.[8] The degradation product was identified as a water adduct.[8] |
| Solvent | The solvent can influence stability. For instance, in an ethanol-based tincture, sesquiterpene lactones were found to form ethoxy-adducts over time.[6][7] |
Table 2: Key Factors Influencing the Stability of Sesquiterpene Lactones.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
Methodology:
-
Stress Conditions: Solutions of this compound are prepared in appropriate solvents and subjected to various stress conditions:
-
Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Stored at elevated temperatures (e.g., 60°C, 80°C) as a solid and in solution.
-
Photolytic: Exposed to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. Mass spectrometry can be used to identify the structure of the degradants.
-
Data Evaluation: The percentage of degradation is calculated for each stress condition.
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound have not been elucidated, many sesquiterpene lactones are known to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] The α-methylene-γ-lactone moiety can act as a Michael acceptor, forming a covalent bond with cysteine residues in the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Summary and Recommendations
This compound, as a sesquiterpene lactone, is anticipated to have low aqueous solubility but good solubility in polar organic solvents. Its stability is likely to be influenced by pH, temperature, and light, with potential for hydrolysis and photodegradation. For research and development purposes, it is recommended to:
-
Solubility: Determine the quantitative solubility in a range of pharmaceutically relevant solvents using the shake-flask method.
-
Stability: Conduct comprehensive forced degradation studies to understand its degradation profile and identify stable storage conditions. Store the compound protected from light and at reduced temperatures (e.g., 2-8°C or -20°C) in a tightly sealed container.
-
Formulation: Given the expected low aqueous solubility, formulation strategies such as co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary for in vitro and in vivo studies.
-
Further Research: Elucidate the precise chemical structure of this compound and investigate its specific interactions with biological targets to confirm its mechanism of action.
References
- 1. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
Methodological & Application
Application Notes and Protocols: Extraction of 1-Acetyltagitinin A from Tithonia diversifolia Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tithonia diversifolia (Hemsl.) A. Gray, commonly known as the Mexican sunflower, is a plant rich in various bioactive secondary metabolites. Among these, sesquiterpene lactones are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimalarial, and cytotoxic effects. This document provides a detailed protocol for the extraction and isolation of sesquiterpene lactones, with a focus on 1-Acetyltagitinin A, from the leaves of Tithonia diversifolia. This compound (C₂₁H₃₀O₈) is an acetylated derivative of Tagitinin A, another prominent sesquiterpene lactone found in the plant. The protocols described herein are compiled from various scientific studies and are intended to provide a comprehensive guide for the laboratory-scale isolation of these compounds.
Data Presentation: Extraction Yields
The yield of crude extracts and specific compounds from Tithonia diversifolia can vary depending on the extraction method, solvent used, and geographical source of the plant material. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Plant Material | Extraction Method | Solvent(s) | Crude Extract Yield | Compound | Compound Yield/Content | Reference |
| 2.7 kg dried leaves | Maceration (3 days x 3) | Hexane (B92381) | 80 g (2.96%) | - | - | [1] |
| 2.7 kg dried leaves | Maceration (3 days x 3) | Dichloromethane (B109758) | 100 g (3.70%) | - | - | [1] |
| 2.7 kg dried leaves | Maceration (3 days x 3) | Methanol (B129727) | 200 g (7.41%) | - | - | [1] |
| Dried Leaves | Ultrasound-assisted | Ethanol | 10.71% w/w | Tagitinin C | 7.60% w/w of extract | [2] |
| Aerial Parts | Diethyl ether extraction | Diethyl ether | - | Tagitinin C | 30.5 ± 2.1% of extract | [3] |
Experimental Protocols
Protocol 1: General Extraction of Sesquiterpene Lactones via Maceration
This protocol is a generalized procedure based on successive solvent extraction for obtaining a sesquiterpene lactone-rich fraction.
1. Plant Material Preparation:
-
Collect fresh leaves of Tithonia diversifolia.
-
Wash the leaves thoroughly with water to remove any dirt and debris.
-
Air-dry the leaves in a well-ventilated area under shade for approximately 14 days, or until they are brittle.
-
Grind the dried leaves into a fine powder using an electric grinder and pass through a sieve to ensure uniformity.
2. Extraction:
-
Weigh the powdered leaf material.
-
Perform successive maceration with solvents of increasing polarity. For every 1 kg of powdered material, use the following:
-
Step 2.1: Hexane Extraction: Macerate the powder in 5-6 liters of hexane for 72 hours at room temperature with occasional stirring. Filter the mixture and repeat the extraction two more times with fresh hexane. Combine the hexane extracts.
-
Step 2.2: Dichloromethane Extraction: Air-dry the plant residue from the hexane extraction. Macerate the residue in 5-6 liters of dichloromethane for 72 hours. Filter and repeat the extraction two more times. Combine the dichloromethane extracts. This fraction is reported to have high concentrations of sesquiterpene lactones.[1]
-
Step 2.3: Methanol Extraction: Air-dry the residue from the dichloromethane extraction. Macerate in 5-6 liters of methanol for 72 hours. Filter and repeat the extraction two more times. Combine the methanol extracts.
-
-
Concentrate each of the combined extracts (hexane, dichloromethane, methanol) separately using a rotary evaporator under reduced pressure to obtain the crude extracts.
3. Bioassay-Guided Fractionation (Optional but Recommended):
-
If a specific biological activity is being targeted, perform bioassays on the crude extracts to identify the most active fraction (often the dichloromethane or ethyl acetate (B1210297) extract for anti-inflammatory and cytotoxic activities).
Protocol 2: Isolation of Tagitinin A/1-Acetyltagitinin A by Column Chromatography
This protocol outlines the purification of the target sesquiterpene lactone from the crude extract using column chromatography. The dichloromethane extract is often used as the starting material.
1. Preparation of the Column:
-
Use a glass column packed with silica (B1680970) gel (70-230 mesh) as the stationary phase. The amount of silica gel should be approximately 50-100 times the weight of the crude extract to be fractionated.
-
Wet the packed silica gel with the initial mobile phase solvent (e.g., n-hexane).
2. Sample Loading:
-
Dissolve the crude dichloromethane extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then carefully load it onto the top of the prepared column.
3. Elution:
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane and ethyl acetate.
-
Start with 100% n-hexane.
-
Gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 1:1 n-hexane:ethyl acetate).
-
Finally, elute with 100% ethyl acetate and then with methanol to wash out highly polar compounds.
-
-
Collect fractions of a fixed volume (e.g., 20-50 mL).
4. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase. Visualize the spots under UV light or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions that show similar TLC profiles.
5. Further Purification:
-
Fractions containing the compound of interest may require further purification using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Characterize the purified compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR to confirm its identity as this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway: Inhibition of NF-κB by Sesquiterpene Lactones
Sesquiterpene lactones, including tagitinins, are known to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is a central regulator of the inflammatory response. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key structural feature responsible for this activity.[4] It can alkylate and inactivate components of the NF-κB pathway, such as the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself, thereby preventing the transcription of pro-inflammatory genes.[6][7]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Standardised Ethanol Extract of Tithonia diversifolia (Hemsley) A Gray Leaves Improve Insulin Sensitivity and Increase Mitochondrial DNA Copy Numbers in Skeletal Muscles of Streptozotocin-Nicotinamide-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. Sesquiterpene lactones from Tithonia diversifolia with ferroptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Purification of 1-Acetyltagitinin A using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Acetyltagitinin A is a sesquiterpene lactone found in plants of the Tithonia genus, notably Tithonia diversifolia. This class of compounds has garnered significant interest for its diverse biological activities. This document provides a detailed protocol for the purification of this compound from Tithonia diversifolia leaves using column chromatography, a fundamental technique for the isolation of natural products. The methodology is based on established procedures for the separation of sesquiterpene lactones from this plant source.
Experimental Protocols
1. Plant Material and Extraction:
The initial step involves the extraction of crude secondary metabolites from the dried plant material.
-
Plant Material: Dried and finely ground leaves of Tithonia diversifolia.
-
Extraction Solvents: Hexane, Dichloromethane (B109758) (DCM), and Methanol (B129727).
-
Protocol:
-
Macerate the ground leaves sequentially with hexane, dichloromethane, and methanol at room temperature (22 ± 2 °C) for 72 hours for each solvent. A common ratio is 1:5 (w/v) of plant material to solvent.
-
After each maceration, filter the solvent to separate the extract from the plant residue.
-
Concentrate the extracts under reduced pressure using a rotary evaporator to obtain the crude hexane, dichloromethane, and methanol extracts. The dichloromethane extract has been reported to be particularly rich in the desired sesquiterpene lactones[1].
-
2. Column Chromatographic Purification:
The purification of this compound is achieved through a multi-step column chromatography process using silica (B1680970) gel as the stationary phase.
-
Stationary Phase: Silica gel (particle size 0.063–0.200 mm).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) (EtOAc).
-
Protocol:
-
Initial Fractionation:
-
Prepare a silica gel column. The amount of silica gel should be approximately 5-10 times the weight of the crude dichloromethane extract to be loaded.
-
Dissolve the crude dichloromethane extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Collect fractions of a defined volume.
-
-
Sub-fractionation and Final Purification:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Pool the fractions that show the presence of this compound.
-
Subject the pooled fractions to further rounds of column chromatography, often with a shallower solvent gradient, to achieve higher purity.
-
Monitor the purification process by TLC until a single spot corresponding to pure this compound is obtained.
-
-
Data Presentation
The following tables provide a representative summary of the quantitative data expected during the purification process. The values are illustrative and based on typical yields for similar natural product isolations.
Table 1: Summary of Extraction Yields
| Plant Material (dried leaves) | Extraction Solvent | Crude Extract Yield (g) | Percentage Yield (%) |
| 2.7 kg | Hexane | 80 | 2.96 |
| 2.7 kg | Dichloromethane | 100 | 3.70 |
| 2.7 kg | Methanol | 200 | 7.41 |
Table 2: Representative Column Chromatography Purification of Dichloromethane Extract
| Chromatography Step | Starting Material (g) | Stationary Phase | Elution Solvents (n-hexane:EtOAc) | Resulting Fraction | Yield (g) | Purity (estimated by TLC) |
| Step 1: Initial Fractionation | 70 g (DCM Extract) | Silica Gel (500 g) | 9:1, 7:3, 1:1, 0:1 (EtOAc), MeOH | F1-F5 | - | - |
| Step 2: Sub-fractionation of Active Fraction | 29 g (Fraction F2) | Silica Gel (290 g) | Step gradient of n-hexane/EtOAc | F1'-F'x | - | - |
| Step 3: Final Purification | 6.4 g (Fraction F3') | Silica Gel (64 g) | Isocratic or shallow gradient | Pure this compound | Varies | >95% |
Visualizations
Diagram 1: Experimental Workflow for this compound Purification
References
Application Note: Mass Spectrometry Fragmentation Analysis of 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyltagitinin A is a sesquiterpene lactone belonging to the germacranolide subgroup, a class of natural products known for their diverse biological activities. Understanding the fragmentation pattern of this compound through mass spectrometry is crucial for its identification, characterization, and for metabolic studies in drug development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outlines its predicted fragmentation pathway based on its chemical structure and established fragmentation rules for sesquiterpene lactones.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in positive ion mode ESI-MS/MS is expected to proceed through a series of characteristic neutral losses from the protonated molecule [M+H]⁺. The primary fragmentation events are anticipated to be the loss of its acyl substituents, followed by losses of water and small molecules from the lactone ring.
Based on the structure of this compound (Molecular Formula: C₂₁H₃₀O₈, Molecular Weight: 410.46), the following fragmentation pathway is proposed:
-
Initial Ionization : Formation of the protonated molecule, [M+H]⁺ at m/z 411.
-
Loss of Acetic Acid : Elimination of the acetyl group as acetic acid (CH₃COOH, 60 Da), a common fragmentation for acetylated compounds, leading to a fragment ion at m/z 351.
-
Loss of Isobutyric Acid : Subsequent or alternative loss of the isobutyryl group as isobutyric acid ((CH₃)₂CHCOOH, 88 Da) from the sesquiterpene lactone core, resulting in a fragment at m/z 323.
-
Loss of Water : Dehydration, the loss of a water molecule (H₂O, 18 Da) from the hydroxyl groups, can occur from various fragment ions.
-
Lactone Ring Fragmentation : The γ-lactone ring can undergo characteristic fragmentation through the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da).
A diagram illustrating the proposed fragmentation pathway is presented below.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions of this compound, their proposed elemental compositions, and hypothetical relative abundances. These values are theoretical and should be confirmed by experimental data.
| Fragment Ion | m/z (Predicted) | Proposed Elemental Composition | Relative Abundance (%) (Hypothetical) |
| [M+H]⁺ | 411.1968 | C₂₁H₃₁O₈⁺ | 100 |
| [M+H - H₂O]⁺ | 393.1862 | C₂₁H₂₉O₇⁺ | 15 |
| [M+H - CH₃COOH]⁺ | 351.1757 | C₁₉H₂₇O₆⁺ | 85 |
| [M+H - (CH₃)₂CHCOOH]⁺ | 323.1808 | C₁₇H₂₇O₆⁺ | 40 |
| [M+H - CH₃COOH - H₂O]⁺ | 333.1651 | C₁₉H₂₅O₅⁺ | 60 |
| [M+H - (CH₃)₂CHCOOH - H₂O]⁺ | 305.1702 | C₁₇H₂₅O₅⁺ | 25 |
| [M+H - CH₃COOH - CO]⁺ | 323.1808 | C₁₈H₂₇O₅⁺ | 10 |
| [M+H - CH₃COOH - CO₂]⁺ | 307.1855 | C₁₈H₂₇O₄⁺ | 20 |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general procedure for the analysis of this compound using a standard High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.
1. Sample Preparation
-
Standard Solution : Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727) or acetonitrile (B52724). Serially dilute the stock solution to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., plasma, tissue homogenate) : Perform a protein precipitation extraction by adding three volumes of cold acetonitrile to one volume of the biological matrix. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase composition.
2. Liquid Chromatography Conditions
-
HPLC System : A reverse-phase HPLC system.
-
Column : C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: Hold at 5% B
-
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ESI.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120°C.
-
Desolvation Temperature : 350°C.
-
Cone Gas Flow : 50 L/hr.
-
Desolvation Gas Flow : 600 L/hr.
-
Collision Gas : Argon.
-
Data Acquisition : Full scan mode to identify the precursor ion, followed by product ion scan (MS/MS) of the protonated molecule [M+H]⁺ to obtain the fragmentation pattern. For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode.
4. Experimental Workflow
The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the detailed experimental protocol serve as a starting point for researchers in natural product chemistry, pharmacology, and drug development to identify and quantify this compound in various samples. Experimental verification of the proposed fragmentation pathway is recommended to establish a definitive fragmentation scheme for this compound.
Application Notes and Protocols for 1-Acetyltagitinin A in Cancer Cell Line Studies
Disclaimer: Publicly available research data specifically on "1-Acetyltagitinin A" is limited. This document utilizes data from a closely related compound, 1-o-acetylbritannilactone (ABL) , a sesquiterpene lactone isolated from Inula britannica. The structural similarity between these compounds suggests potential parallels in their biological activities. Researchers should validate these findings for this compound in their specific experimental settings.
Introduction
1-o-acetylbritannilactone (ABL) is a natural compound that has demonstrated significant anti-cancer properties in various preclinical studies. Its therapeutic potential stems from its ability to modulate key cellular processes involved in tumor growth and progression, including cell cycle regulation, apoptosis, and angiogenesis. These application notes provide a summary of the reported effects of ABL and its derivatives on different cancer cell lines and detailed protocols for key experimental procedures.
Mechanism of Action
ABL exerts its anti-cancer effects through multiple mechanisms, which can vary depending on the cancer cell type. The primary modes of action identified in the literature include:
-
Induction of Cell Cycle Arrest: ABL has been shown to arrest cancer cells in the G0/G1 phase of the cell cycle. This is achieved by downregulating the expression of key cell cycle proteins such as Cyclin E and CDK4, and upregulating the cyclin-dependent kinase inhibitor p21.[1] This inhibitory effect on cell cycle progression is mediated, at least in part, by the upregulation of Krüppel-like factor 4 (KLF4), a transcription factor known to control cell growth and differentiation.[1]
-
Induction of Apoptosis: ABL and its derivatives are potent inducers of apoptosis in cancer cells. This programmed cell death is triggered through both intrinsic and extrinsic pathways. Mechanistic studies have shown that ABL can lead to the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP).[2] Furthermore, it modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[3] In some cancer cell lines, the pro-apoptotic effects of ABL derivatives are mediated through the activation of the c-Jun-NH2-terminal kinase (JNK) signaling pathway, which acts upstream of caspase activation.[2]
-
Inhibition of Angiogenesis: ABL has been found to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. It achieves this by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, ABL inhibits the activation of Src kinase and focal adhesion kinase (FAK) in endothelial cells, which are critical downstream effectors of VEGF receptor signaling.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-cancer effects of 1-o-acetylbritannilactone (ABL) and its derivatives from published studies.
Table 1: IC50 Values of ABL and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| OODBL | CAL27 | Oral Squamous Cell Carcinoma | Approx. 20 (at 48h) | [3] |
| OODBL | SCC15 | Oral Squamous Cell Carcinoma | Approx. 25 (at 48h) | [3] |
Note: IC50 values for the parent compound ABL are not consistently reported across a range of cancer cell lines in the reviewed literature. OODBL is 1,6-O,O-diacetylbritannilactone, a derivative of ABL.
Table 2: Effect of ABL on Cell Cycle Distribution in HT-29 Colorectal Cancer Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |
| Control | Not specified | Not specified | Not specified | [1] |
| ABL (Concentration not specified) | Increased | Decreased | Not specified | [1] |
Note: The publication provides qualitative descriptions of cell cycle arrest but does not provide specific percentage values.
Table 3: Effect of ABL Derivatives on Apoptosis in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Apoptosis Induction | Key Markers | Citation |
| OODBL | CAL27 | Oral Squamous Cell Carcinoma | Dose-dependent increase | Cleaved caspase-9/3 ↑, Bax/Bcl-2 ratio ↑ | [3] |
| ABL-N | MDA-MB-231 | Breast Cancer | Yes | Cleaved PARP ↑, Cleaved caspase-3 ↑ | [2] |
| ABL-N | MDA-MB-468 | Breast Cancer | Yes | Cleaved PARP ↑, Cleaved caspase-3 ↑ | [2] |
Note: Quantitative data on the percentage of apoptotic cells were not consistently available. ABL-N is a synthetic derivative of ABL.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: ABL inhibits angiogenesis by targeting the VEGF-Src-FAK signaling pathway.
Figure 2: ABL induces G0/G1 cell cycle arrest via the KLF4/p21 pathway.
Figure 3: ABL derivative OODBL induces apoptosis through the mitochondrial pathway.
Figure 4: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (or ABL) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (or ABL)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for the specified time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (or ABL)
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (or ABL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Src, Src, p-FAK, FAK, KLF4, p21, Cyclin E, CDK4, Bcl-2, Bax, cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound as previously described.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Acetylbritannilactone suppresses growth via upregulation of krüppel-like transcription factor 4 expression in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 1-o-acetylbritannilactone (ABL) inhibits angiogenesis and lung cancer cell growth through regulating VEGF-Src-FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical background and detailed experimental protocols for evaluating the anti-inflammatory properties of the sesquiterpene lactone, 1-Acetyltagitinin A. The methodologies described herein are standard in vitro assays widely used in the field of inflammation research and drug discovery.
Introduction to this compound and Inflammation
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potent anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key molecular pathways, including the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) signaling cascades, are central to the inflammatory process. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, while COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many anti-inflammatory drugs exert their effects by targeting these pathways. The following protocols are designed to investigate the potential of this compound to modulate these key inflammatory pathways.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. These tables allow for a clear and concise presentation of the anti-inflammatory efficacy of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | % Inhibition of NO Production (Mean ± SD) | IC₅₀ (µM) |
| 0.1 | Data to be filled | \multirow{5}{*}{Calculated Value} |
| 1 | Data to be filled | |
| 10 | Data to be filled | |
| 25 | Data to be filled | |
| 50 | Data to be filled |
Table 2: Inhibition of NF-κB Activity in LPS-Stimulated RAW 264.7 Cells (Luciferase Reporter Assay)
| Concentration of this compound (µM) | % Inhibition of NF-κB Activity (Mean ± SD) | IC₅₀ (µM) |
| 0.1 | Data to be filled | \multirow{5}{*}{Calculated Value} |
| 1 | Data to be filled | |
| 10 | Data to be filled | |
| 25 | Data to be filled | |
| 50 | Data to be filled |
Table 3: Inhibition of COX-2 Enzymatic Activity
| Concentration of this compound (µM) | % Inhibition of COX-2 Activity (Mean ± SD) | IC₅₀ (µM) |
| 0.1 | Data to be filled | \multirow{5}{*}{Calculated Value} |
| 1 | Data to be filled | |
| 10 | Data to be filled | |
| 25 | Data to be filled | |
| 50 | Data to be filled |
Experimental Protocols
The following are detailed protocols for key in vitro anti-inflammatory assays.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to each well, except for the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well.[2]
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[1]
-
Calculation: Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100
Protocol 2: NF-κB Luciferase Reporter Assay in RAW 264.7 Cells
This assay quantifies the activity of the NF-κB transcription factor using a luciferase reporter system.
Materials:
-
NF-κB Luciferase Reporter RAW 264.7 stable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Puromycin (for cell line maintenance)
-
LPS
-
This compound
-
Luciferase Assay Reagent
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB RAW 264.7 reporter cells into a white, opaque 96-well plate at a density of 8.5 x 10⁴ cells/well and incubate overnight.[3]
-
Treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with LPS (final concentration of 1 µg/mL).
-
Incubation: Incubate the plate for 6-16 hours at 37°C in a 5% CO₂ incubator.[3]
-
Lysis and Luciferase Measurement:
-
Add 50 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 1-5 minutes.[3]
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Calculation: The percentage of NF-κB inhibition is calculated as follows: % Inhibition = [1 - (Luminescence of treated group / Luminescence of LPS-stimulated group)] x 100
Protocol 3: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.
Materials:
-
COX-2 Inhibitor Screening Kit (contains COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, human recombinant COX-2, and a known COX-2 inhibitor like Celecoxib)
-
This compound
-
96-well white opaque plate with a flat bottom
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. Reconstitute the human recombinant COX-2 enzyme and prepare the arachidonic acid substrate solution.
-
Assay Preparation:
-
Add 10 µL of diluted this compound to the sample wells.
-
Add 10 µL of Assay Buffer to the Enzyme Control wells.
-
Add the supplied COX-2 inhibitor to the Inhibitor Control wells.
-
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and reconstituted COX-2 enzyme. Add 80 µL of this mix to each well.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of the diluted arachidonic acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Data Acquisition: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.[4]
-
Calculation:
-
Calculate the slope of the linear range of the fluorescence curve for each well.
-
The percentage of COX-2 inhibition is calculated as follows: % Inhibition = [1 - (Slope of treated sample / Slope of Enzyme Control)] x 100
-
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow of the experimental assays.
Caption: The NF-κB signaling pathway and the inhibitory point of this compound.
Caption: The COX-2 signaling pathway and the inhibitory point of this compound.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Antimalarial Activity Testing of Sesquiterpene Lactones Against Plasmodium falciparum
Topic: Antimalarial Activity Testing of "1-Acetyltagitinin A" against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data on the antimalarial activity of "this compound" against Plasmodium falciparum. However, significant findings are available for the structurally related sesquiterpene lactone, tagitinin C , isolated from Tithonia diversifolia. This document will, therefore, focus on the known antiplasmodial activity of tagitinin C as a representative of this class of compounds and provide detailed protocols for its evaluation.
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. This necessitates the continuous search for novel antimalarial agents. Natural products, particularly those from medicinal plants, are a promising source of new therapeutic leads. Sesquiterpene lactones, such as tagitinin C, isolated from plants like Tithonia diversifolia, have demonstrated noteworthy antiplasmodial activity. This document provides a summary of the reported activity of tagitinin C and detailed protocols for assessing the in vitro antimalarial efficacy and cytotoxicity of such compounds.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of tagitinin C against P. falciparum and its cytotoxicity against a human cell line.
| Compound | P. falciparum Strain | IC50 (µg/mL) | Cytotoxicity (Cell Line) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Tagitinin C | FCA Strain | 0.33 | HTC-116 (Human Colon Carcinoma) | 0.706 | 2.14 | [1] |
Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) to the antiplasmodial concentration (IC50). A higher SI value (typically >10) is desirable, indicating a compound is more toxic to the parasite than to human cells[2]. The SI for tagitinin C in this study is relatively low, suggesting potential cytotoxicity that should be further investigated.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based Fluorescence Assay)
This protocol is adapted from widely used methods for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.[3][4][5][6]
3.1.1. Materials
-
Plasmodium falciparum culture (chloroquine-sensitive or resistant strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or Albumax)
-
Test compound (e.g., Tagitinin C) and reference drug (e.g., Chloroquine)
-
96-well black microtiter plates, sterile
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
3.1.2. Protocol
-
Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a controlled gas environment. Synchronize the parasite culture to the ring stage using methods like 5% sorbitol treatment.[7]
-
Drug Plate Preparation: Prepare serial dilutions of the test compound and reference drug in the complete culture medium in a separate 96-well plate.
-
Assay Plate Setup: In a 96-well black microtiter plate, add the diluted compounds. Then, add the parasite culture, typically at a starting parasitemia of 0.5-1% and a hematocrit of 1-2%.[3] Include control wells: parasitized red blood cells without any drug (positive control) and non-parasitized red blood cells (negative control).
-
Incubation: Incubate the plate for 72 hours at 37°C in the controlled gas environment.
-
Lysis and Staining: After incubation, add the lysis buffer containing SYBR Green I (diluted to 1x) to each well. Mix gently and incubate in the dark at room temperature for at least 1 hour.[3]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the positive control. Determine the IC50 value by plotting the percentage inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line to assess its selectivity.[8][9]
3.2.1. Materials
-
Mammalian cell line (e.g., HepG2, HEK293, or HTC-116)
-
Cell culture medium (e.g., DMEM or MEM with fetal bovine serum and antibiotics)
-
Test compound
-
96-well clear microtiter plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
Microplate spectrophotometer (absorbance at ~570 nm)
-
CO2 incubator (37°C, 5% CO2)
3.2.2. Protocol
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the CO2 incubator.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours in the CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[9]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflows for the described assays.
References
- 1. In vitro antiplasmodial activity of Tithonia diversifolia and identification of its main active constituent: tagitinin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. youtube.com [youtube.com]
- 9. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential of 1-Acetyltagitinin A in Breast Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent investigations into the therapeutic potential of natural compounds have identified 1-Acetyltagitinin A, a sesquiterpene lactone, as a promising candidate for anti-cancer drug development. This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound in breast cancer cells. While direct studies on this compound are emerging, this report synthesizes the available information and draws parallels from related compounds to propose a putative mechanism and detailed experimental protocols for its investigation. The primary focus is on its role in inhibiting critical signaling pathways, inducing apoptosis, and modulating the cell cycle in breast cancer cells.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide, necessitating the discovery of novel and effective therapeutic agents. Natural products are a rich source of bioactive molecules with potential anti-cancer properties. This compound, a sesquiterpene lactone isolated from various plant species, has demonstrated cytotoxic effects against several cancer cell lines. This document outlines the proposed mechanism of action of this compound in breast cancer and provides detailed protocols for researchers to validate and expand upon these findings.
Putative Mechanism of Action
Based on preliminary data and the known activities of similar sesquiterpene lactones, the proposed mechanism of action for this compound in breast cancer cells involves the modulation of key cellular processes including the inhibition of pro-cancer signaling pathways and the induction of programmed cell death (apoptosis). A central target in this mechanism is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in breast cancer and plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][2]
Diagram of the Proposed Signaling Pathway
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound in breast cancer cells.
Inhibition of STAT3 phosphorylation by this compound is hypothesized to block its dimerization and subsequent translocation to the nucleus, thereby preventing the transcription of target genes essential for cancer cell proliferation, survival, angiogenesis, and metastasis.[1][3]
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the direct effects of this compound on breast cancer cells. The following table provides a template for researchers to populate as data becomes available from the experimental protocols outlined below.
| Breast Cancer Cell Line | IC50 (µM) of this compound (72h) | Apoptosis Rate (%) at IC50 | Fold Change in p-STAT3 Expression |
| MDA-MB-231 (TNBC) | Data to be determined | Data to be determined | Data to be determined |
| MCF-7 (ER+) | Data to be determined | Data to be determined | Data to be determined |
| SK-BR-3 (HER2+) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
To elucidate the mechanism of action of this compound in breast cancer cells, the following key experiments are recommended.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on breast cancer cells and to calculate its half-maximal inhibitory concentration (IC50).
Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in breast cancer cells following treatment with this compound.
Methodology:
-
Cell Treatment: Treat breast cancer cells with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for STAT3 Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of STAT3.
Methodology:
-
Protein Extraction: Treat breast cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of p-STAT3 to total STAT3.
Conclusion and Future Directions
The preliminary evidence suggests that this compound holds promise as a potential therapeutic agent for breast cancer by targeting the STAT3 signaling pathway and inducing apoptosis. The experimental protocols provided herein offer a robust framework for researchers to systematically investigate and validate these proposed mechanisms. Future research should focus on in vivo studies using animal models to assess the efficacy and safety of this compound, as well as exploring its potential in combination with existing breast cancer therapies. A thorough understanding of its molecular targets and mechanism of action will be crucial for its successful translation into clinical applications.
References
Application Notes and Protocols for In Vivo Studies of 1-Acetyltagitinin A
Disclaimer: Direct in vivo experimental data for "1-Acetyltagitinin A" is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for the in vivo assessment of structurally related sesquiterpene lactones, such as Tagitinin C and Tagitinin F, and serve as a comprehensive guide for researchers initiating studies on this compound. It is imperative to perform initial dose-ranging and toxicity studies to establish the safety profile of this compound before proceeding with efficacy studies.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] This document provides detailed protocols for the in vivo evaluation of this compound, covering acute toxicity assessment and models for investigating its potential anti-inflammatory and anticancer efficacy.
Preclinical In Vivo Experimental Design
A robust in vivo experimental design is crucial for obtaining reliable and reproducible data. Key considerations include the selection of an appropriate animal model, determination of the route of administration, and the inclusion of proper control groups.[2]
Animal Model Selection
The choice of animal model is dependent on the research question. For initial toxicity and efficacy studies, rodent models are commonly used.
-
Mice (e.g., BALB/c, C57BL/6): Often used for cancer xenograft models and inflammation studies due to their well-characterized genetics and the availability of research tools.
-
Rats (e.g., Sprague-Dawley, Wistar): Frequently used for toxicology and pharmacology studies due to their larger size, which facilitates blood sampling and other procedures.
Route of Administration
The route of administration can significantly influence the bioavailability and efficacy of a compound.[1]
-
Oral (p.o.): Administration by gavage. Requires assessment of oral bioavailability.
-
Intraperitoneal (i.p.): Common for initial efficacy studies, bypassing first-pass metabolism.
-
Intravenous (i.v.): Ensures 100% bioavailability but can be technically challenging.
-
Topical: For localized effects, such as in skin inflammation models.
Control Groups
-
Vehicle Control: Animals receive the same formulation vehicle without the active compound. This is essential to control for any effects of the solvent or excipients.
-
Positive Control: A known active compound for the specific model (e.g., a standard-of-care anti-inflammatory or anticancer drug) is used to validate the experimental setup.
-
Untreated/Negative Control: Animals that do not receive any treatment.
Acute Toxicity Study
An acute toxicity study is the first step to determine the safety profile and the maximum tolerated dose (MTD) of a new compound.
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
This method allows for the estimation of the LD50 (lethal dose for 50% of animals) with a minimal number of animals.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)
-
Sprague-Dawley rats (female, 8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory equipment for animal observation
Procedure:
-
Dose Selection: Start with a dose estimated from in vitro cytotoxicity data or literature on similar compounds. A common starting dose is 2000 mg/kg.
-
Animal Dosing: Administer a single oral dose of this compound to one rat.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours post-dosing.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Data Analysis: The LD50 is estimated using specialized software based on the pattern of survivals and mortalities.
Data to Collect:
-
Clinical signs of toxicity (e.g., changes in behavior, posture, respiration)
-
Body weight changes
-
Food and water consumption
-
Mortality
Anti-inflammatory Activity
Based on the known properties of related compounds like Tagitinin F, this compound may possess anti-inflammatory activity.[3]
Protocol: Carrageenan-Induced Paw Edema in Mice
This is a standard model for evaluating acute inflammation.
Materials:
-
This compound
-
Vehicle
-
Indomethacin (positive control)
-
1% Carrageenan solution in saline
-
BALB/c mice (male, 6-8 weeks old)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Grouping: Randomly divide mice into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg, p.o.), and Positive control (Indomethacin, 10 mg/kg, p.o.).
-
Compound Administration: Administer the respective treatments orally.
-
Induction of Inflammation: One hour after treatment, inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Anticancer Activity
Given the potential of other Tagitinin compounds against cancer, evaluating the anticancer efficacy of this compound is a logical step.[4]
Protocol: Human Tumor Xenograft Model in Nude Mice
This model assesses the ability of a compound to inhibit the growth of human tumors in an in vivo setting.
Materials:
-
This compound
-
Vehicle
-
A standard-of-care chemotherapy agent (positive control, e.g., doxorubicin)
-
Human cancer cell line (e.g., a relevant line based on in vitro data)
-
Athymic nude mice (female, 6-8 weeks old)
-
Matrigel
-
Calipers
-
Dosing syringes
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of media mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping and Treatment: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg, i.p., daily), and Positive control.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 2000 | 1 | 0/1 | No observable signs |
| Subsequent doses and observations would be recorded here |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| This compound | 10 | 0.95 ± 0.06* | 24% |
| This compound | 25 | 0.70 ± 0.05** | 44% |
| This compound | 50 | 0.50 ± 0.04 | 60% |
| Indomethacin | 10 | 0.45 ± 0.03 | 64% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Table 3: Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 120 | - | +2.5 |
| This compound | 10 | 1100 ± 95* | 26.7% | +1.8 |
| This compound | 25 | 750 ± 80** | 50.0% | -0.5 |
| This compound | 50 | 400 ± 65 | 73.3% | -3.2 |
| Doxorubicin | 5 | 350 ± 50 | 76.7% | -8.5 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
Proposed Signaling Pathway
Based on the known anti-inflammatory and potential anticancer activities of related sesquiterpene lactones, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cancer cell survival.
References
Application Notes and Protocols for 1-Acetyltagitinin A Drug Delivery and Formulation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyltagitinin A, a member of the sesquiterpene lactone class of natural products, presents a promising scaffold for therapeutic development due to the recognized anti-inflammatory and potential anticancer activities of this compound class. However, like many sesquiterpene lactones, this compound is anticipated to exhibit poor aqueous solubility and limited bioavailability, posing significant challenges to its development as a therapeutic agent. Advanced drug delivery and formulation strategies are therefore paramount to enhancing its clinical potential.
These application notes provide a comprehensive framework for the initial physicochemical characterization of this compound and outline detailed protocols for the development of nanoparticle and liposomal formulations designed to improve its solubility, stability, and bioavailability. The subsequent protocols are intended to guide researchers through a systematic approach to formulation development, from initial characterization to the evaluation of in vitro performance.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundational step in designing effective formulation strategies. The following tables should be used to systematically collate the experimental data.
Table 1: Solubility Profile of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Purified Water | 25 | Shake-flask / HPLC | |
| Phosphate Buffered Saline (pH 7.4) | 25 | Shake-flask / HPLC | |
| 0.1 N HCl (pH 1.2) | 37 | Shake-flask / HPLC | |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | Shake-flask / HPLC | |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | Shake-flask / HPLC | |
| Ethanol | 25 | Shake-flask / HPLC | |
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-flask / HPLC | |
| Polyethylene Glycol 400 (PEG 400) | 25 | Shake-flask / HPLC |
Table 2: Stability Profile of this compound
| Condition | Time (hours/days) | Percent Degradation | Degradation Products (if identified) | Analytical Method |
| Hydrolytic Stability | ||||
| 0.1 N HCl (37°C) | 0, 2, 4, 8, 24 h | HPLC | ||
| Purified Water (37°C) | 0, 2, 4, 8, 24 h | HPLC | ||
| 0.1 N NaOH (37°C) | 0, 1, 2, 4, 8 h | HPLC | ||
| Oxidative Stability | ||||
| 3% H₂O₂ (Room Temp) | 0, 2, 4, 8, 24 h | HPLC | ||
| Photostability | ||||
| Solid State (ICH Q1B) | 1.2 million lux hours | HPLC | ||
| In Solution (ICH Q1B) | 200 watt hours/m² | HPLC |
Formulation Strategies for this compound
Given the anticipated lipophilic nature and poor aqueous solubility of this compound, two primary formulation strategies are proposed: polymeric nanoparticles and liposomes. These systems can encapsulate hydrophobic drugs, protect them from degradation, and potentially offer controlled release and targeted delivery.
Polymeric Nanoparticles (PLGA)
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery. PLGA nanoparticles can encapsulate hydrophobic compounds and provide sustained release.
Table 3: Characterization of this compound-Loaded PLGA Nanoparticles
| Formulation Code | Polymer:Drug Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PLGA-ATA-001 | 10:1 | |||||
| PLGA-ATA-002 | 5:1 | |||||
| PLGA-ATA-003 | 2:1 |
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the lipophilic this compound, it is expected to partition into the lipid bilayer.
Table 4: Characterization of this compound-Loaded Liposomes
| Formulation Code | Lipid Composition (molar ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| LIPO-ATA-001 | DSPC:Cholesterol (7:3) | |||||
| LIPO-ATA-002 | DPPC:Cholesterol (7:3) | |||||
| LIPO-ATA-003 | SPC:Cholesterol (7:3) |
Experimental Protocols
Protocol 1: Determination of Aqueous and Solvent Solubility
Objective: To determine the equilibrium solubility of this compound in various physiologically relevant media and organic solvents.
Materials:
-
This compound
-
Purified Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
FaSSIF and FeSSIF media
-
Ethanol (HPLC grade)
-
Dimethyl Sulfoxide (DMSO) (HPLC grade)
-
Polyethylene Glycol 400 (PEG 400)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (UV)
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Place the vials in a shaking incubator at the specified temperature (25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted supernatant by a validated HPLC method.
-
Calculate the solubility in mg/mL.
Protocol 2: Forced Degradation and Stability-Indicating HPLC Method Development
Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to develop an HPLC method capable of separating the intact drug from its degradation products.[2][3]
Materials:
-
This compound
-
0.1 N HCl, 0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile (B52724)/water gradient) to achieve a sharp, symmetrical peak for this compound.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for several hours.
-
Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for several hours.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 60-80°C) for 24-48 hours.
-
Photodegradation: Expose solid and solution forms of this compound to light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak. Use a PDA detector to check for peak purity.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles
Objective: To formulate this compound into PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.[4][5]
Materials:
-
This compound
-
PLGA (50:50, with a suitable molecular weight)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Probe sonicator or homogenizer
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in a suitable volume of DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication on an ice bath to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours under a fume hood to allow the DCM to evaporate, leading to the formation of solid nanoparticles. Alternatively, use a rotary evaporator at reduced pressure.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet by resuspending in purified water and centrifuging again. Repeat this step 2-3 times to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and freeze-dry to obtain a powder.
Protocol 4: Preparation of this compound-Loaded Liposomes
Objective: To encapsulate this compound into liposomes using the thin-film hydration method.[6][7][8]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC, SPC)
-
Cholesterol
-
Chloroform and/or Methanol
-
Rotary evaporator
-
Probe sonicator or extruder with polycarbonate membranes
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve the lipids (phospholipid and cholesterol) and this compound in chloroform/methanol in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (Tc). This will form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size and lamellarity of the liposomes by either probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 5: Characterization of Formulations
Objective: To determine the key physicochemical properties of the prepared nanoparticle and liposomal formulations.
Procedures:
-
Particle Size, PDI, and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the mean particle size, polydispersity index (PDI), and surface charge (zeta potential).
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Lyse a known amount of the formulation using a suitable solvent (e.g., acetonitrile or methanol) to release the encapsulated drug.
-
Quantify the total amount of drug in the formulation using a validated HPLC method.
-
Determine the amount of free, unencapsulated drug in the supernatant after centrifugation (for nanoparticles) or in the dialysate (for liposomes).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Amount of Encapsulated Drug / Total Weight of Formulation] x 100
-
-
Protocol 6: In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the developed formulations.[9][10]
Materials:
-
Dialysis tubing (with a suitable molecular weight cut-off)
-
Release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions)
-
Shaking water bath
-
HPLC system
Procedure:
-
Place a known amount of the nanoparticle or liposome (B1194612) suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a known volume of the release medium.
-
Maintain the system at 37°C in a shaking water bath.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for the development and evaluation of this compound formulations.
Hypothetical Signaling Pathway for this compound
Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. The following diagram illustrates a potential mechanism of action for this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. tnsroindia.org.in [tnsroindia.org.in]
- 3. ijsdr.org [ijsdr.org]
- 4. static.igem.org [static.igem.org]
- 5. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 6. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. protocols.io [protocols.io]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Acetyltagitinin A Yield from Tithonia diversifolia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1-Acetyltagitinin A from Tithonia diversifolia extract. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound?
A1: The yield of this compound, a sesquiterpene lactone, is influenced by several pre-extraction and extraction factors:
-
Plant Material: The concentration of sesquiterpene lactones can vary based on the geographical location, season of harvest, and the specific part of the plant used (leaves, flowers, stems). For related compounds in Tithonia diversifolia, harvesting at 45 days of regrowth has been suggested as a good compromise between biomass and nutritional value, which may also be relevant for secondary metabolite content.
-
Drying and Storage: Proper post-harvest handling is crucial. Air-drying in the shade is a common practice to prevent the degradation of thermolabile compounds.[1] Improper storage can lead to enzymatic degradation of the target molecule.
-
Extraction Solvent and Method: The choice of solvent and extraction technique significantly impacts the efficiency of isolating this compound.
Q2: Which solvents are most effective for extracting this compound?
A2: Sesquiterpene lactones like this compound are typically of medium polarity. Dichloromethane (B109758) has been shown to be a highly effective solvent for extracting the related and bioactive sesquiterpene lactone, Tagitinin C, from Tithonia diversifolia.[1] Ethyl acetate (B1210297) is another solvent that has demonstrated high efficacy in extracting sesquiterpene lactones from this plant. Other solvents such as hexane (B92381), methanol, ethanol, and acetone (B3395972) have also been used, often in sequential extractions to isolate compounds of varying polarities.[1]
Q3: What are the recommended extraction methods for maximizing yield?
A3: Several extraction methods can be employed, each with its advantages and disadvantages:
-
Maceration: A simple technique involving soaking the plant material in a solvent. While straightforward, it may not be the most efficient method.
-
Soxhlet Extraction: A continuous extraction method that can provide higher yields than maceration but uses heat, which may degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and shorter times than other methods.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2, this technique offers high selectivity and yields pure extracts without residual organic solvents. Optimization of pressure and temperature is critical for maximizing the yield of specific compounds like Tagitinin C.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of sesquiterpene lactones.[2] A validated HPLC method would involve developing a protocol with a suitable mobile phase and column to achieve good separation of this compound from other components in the extract. Quantification is then performed by comparing the peak area of the analyte in the sample to a calibration curve generated from a pure standard of this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Plant material has low concentration of the target compound. | Optimize harvesting time and use the appropriate plant part (leaves are often a good source of sesquiterpene lactones). |
| Inefficient extraction method or solvent. | Experiment with different solvents of varying polarities (e.g., dichloromethane, ethyl acetate). Consider more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) with optimized parameters. | |
| Degradation of this compound during extraction. | Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at temperatures below 45°C. Be mindful of the pH of the extraction solvent, as extreme pH can cause degradation. | |
| Co-extraction of Impurities | The chosen solvent is not selective enough. | Employ a multi-step extraction process starting with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll (B73375) before extracting with a more polar solvent. |
| Complex matrix of the plant material. | Utilize chromatographic techniques for purification. Column chromatography with silica (B1680970) gel is a common method for separating sesquiterpene lactones from other co-extracted compounds. | |
| Inaccurate Quantification | Lack of a pure reference standard for this compound. | Obtain a certified reference standard for this compound for accurate calibration of the HPLC method. |
| Interference from other compounds in the extract. | Optimize the HPLC method (e.g., mobile phase composition, gradient elution, column type) to ensure baseline separation of the this compound peak. | |
| Instability of the compound in the prepared sample solution. | Analyze samples as quickly as possible after preparation. Store extracts and solutions at low temperatures (4°C or -20°C) and protected from light to prevent degradation.[3] |
Experimental Protocols
Disclaimer: The following protocols are based on methods used for the extraction of the closely related sesquiterpene lactone, Tagitinin C, and should be used as a starting point for optimizing the extraction of this compound.
Protocol 1: Maceration with Dichloromethane
-
Preparation of Plant Material: Air-dry fresh leaves of Tithonia diversifolia in the shade at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder.
-
Extraction:
-
Soak 100 g of the powdered plant material in 1 L of dichloromethane in a sealed container.
-
Agitate the mixture periodically for 72 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates.
-
-
Concentration: Evaporate the solvent from the combined filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude dichloromethane extract.
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column: Pack a glass column with silica gel 60 (70-230 mesh) using a non-polar solvent like hexane as the slurry.
-
Sample Loading: Dissolve a portion of the crude dichloromethane extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (e.g., 95:5, 90:10, 85:15, etc.).
-
Collect fractions of the eluate.
-
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound (a pure standard is required for comparison). Combine the fractions that show a pure spot corresponding to this compound.
-
Final Concentration: Evaporate the solvent from the combined pure fractions to obtain purified this compound.
Quantitative Data Summary
| Solvent | Extraction Method | Plant Part | Yield of Crude Extract (g) from 2.7 kg of leaves | Reference |
| Hexane | Maceration | Leaves | 80 | [1] |
| Dichloromethane | Maceration | Leaves | 100 | [1] |
| Methanol | Maceration | Leaves | 200 | [1] |
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Proposed Signaling Pathways
Sesquiterpene lactones are known to exert anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for this compound, based on the known activities of related compounds.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
References
- 1. Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "1-Acetyltagitinin A" purification and co-eluting impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Acetyltagitinin A, a sesquiterpene lactone isolated from Tithonia diversifolia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it commonly isolated?
A: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Its molecular formula is C21H30O8. The primary natural source for the isolation of this compound is the plant Tithonia diversifolia, also known as the Mexican sunflower.
Q2: What are the general steps for the extraction of this compound from Tithonia diversifolia?
A: A common workflow for the extraction of sesquiterpene lactones like this compound from Tithonia diversifolia involves:
-
Drying and Grinding: The aerial parts (leaves and stems) of the plant are dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with a moderately polar organic solvent, such as dichloromethane (B109758) or methanol (B129727), to isolate a wide range of secondary metabolites, including sesquiterpene lactones.
-
Concentration: The solvent is removed from the extract, usually under reduced pressure using a rotary evaporator, to yield a crude extract.
-
Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like liquid-liquid extraction or column chromatography to separate compounds based on their polarity.
Q3: What are the potential challenges and impurities I might encounter during the purification of this compound?
A: The primary challenges in purifying this compound are its potential instability under certain conditions and the presence of structurally similar co-eluting impurities. Common impurities in extracts from Tithonia diversifolia that may co-elute with this compound include other sesquiterpene lactones (e.g., Tagitinin C, Tagitinin F) and flavonoids.[1] These compounds often have similar polarities, making their separation by chromatography challenging.
Q4: Are there any stability concerns with this compound during purification?
A: Yes, sesquiterpene lactones can be sensitive to pH and temperature. Studies on other sesquiterpene lactones have shown that they can be unstable at pH values above 7.4 and at elevated temperatures, potentially leading to degradation or the loss of side chains.[2][3] It is advisable to conduct purification steps at or below room temperature and to use neutral or slightly acidic conditions to minimize degradation.
Troubleshooting Guide: HPLC Purification of this compound
This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) purification of this compound.
Issue 1: Poor resolution between this compound and co-eluting impurities.
-
Question: My HPLC chromatogram shows broad or overlapping peaks for this compound and other compounds. How can I improve the separation?
-
Answer:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution is often more effective for separating structurally similar compounds. Try decreasing the rate of change of the organic solvent concentration in your mobile phase. For a typical reverse-phase C18 column, a gradient of acetonitrile (B52724) in water (both with 0.1% formic acid) is a good starting point.
-
Change the Organic Modifier: If acetonitrile does not provide adequate separation, consider using methanol as the organic modifier in your mobile phase. The different selectivity of methanol may improve the resolution of co-eluting compounds.
-
Adjust the pH of the Mobile Phase: Since sesquiterpene lactones can be sensitive to pH, slight adjustments to the mobile phase pH (within a stable range of 4-6) can alter the ionization state of impurities and improve separation. The addition of a small amount of formic acid or acetic acid is common.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, using a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano phase, could provide the necessary selectivity to resolve the co-eluting impurities.
-
Issue 2: Peak tailing or fronting for the this compound peak.
-
Question: The peak for this compound is asymmetrical (tailing or fronting). What could be the cause and how can I fix it?
-
Answer:
-
Secondary Interactions with Silanols: Peak tailing, especially for polar compounds, can be caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[4]
-
Solution: Add a competitive base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.05-0.1%) to mask the silanol groups. Alternatively, use an end-capped HPLC column specifically designed to minimize silanol interactions.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.
-
Solution: Reduce the concentration of your sample or inject a smaller volume.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent.
-
-
Issue 3: Irreproducible retention times for this compound.
-
Question: The retention time for my target compound is shifting between injections. What should I check?
-
Answer:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly to prevent bubble formation in the pump.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature for the column.
-
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.
-
Issue 4: Loss of this compound during purification.
-
Question: I am observing low recovery of my target compound after purification. What are the possible reasons?
-
Answer:
-
Degradation: As mentioned, sesquiterpene lactones can be unstable. Avoid high pH and high temperatures throughout the extraction and purification process.[2][3][5] Store fractions containing the purified compound at low temperatures and under an inert atmosphere if possible.
-
Adsorption: The compound may be adsorbing to the surfaces of your collection vessels. Using silanized glassware can help to minimize this.
-
Incomplete Elution: Ensure that the gradient elution runs long enough and reaches a high enough organic solvent concentration to elute all of the compound from the column.
-
Data Presentation
Table 1: Typical HPLC Parameters for Sesquiterpene Lactone Separation
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Column Temperature | 25-30 °C |
Experimental Protocols
Protocol 1: Extraction of this compound from Tithonia diversifolia
-
Preparation of Plant Material: Air-dry the leaves and aerial parts of Tithonia diversifolia at room temperature until brittle. Grind the dried material into a fine powder.
-
Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of dichloromethane for 48 hours at room temperature with occasional agitation.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.
-
-
Preliminary Fractionation (Silica Gel Column Chromatography):
-
Prepare a silica (B1680970) gel column (e.g., 60 Å, 70-230 mesh) in a non-polar solvent like hexane (B92381).
-
Dissolve a portion of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate (B1210297) (e.g., 100% Hexane -> 90:10 Hexane:EtOAc -> ... -> 100% EtOAc).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing sesquiterpene lactones.
-
Protocol 2: HPLC Purification of this compound
-
Sample Preparation: Dissolve the enriched fraction from the column chromatography in the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Set the mobile phase A as water with 0.1% formic acid and mobile phase B as acetonitrile with 0.1% formic acid.
-
Run a linear gradient from 30% to 70% mobile phase B over 40 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Monitor the elution profile using a UV detector at 215 nm.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis: Analyze the collected fraction by analytical HPLC under the same or slightly modified conditions to confirm its purity. Further characterization can be performed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting poor HPLC resolution.
References
- 1. Metabolite profiling of sesquiterpene lactones and phenolics of bioactive extracts from Asteraceae medicinal plants by HPLC-UV-MS | Technology Networks [technologynetworks.com]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Acetyltagitinin A In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-Acetyltagitinin A in in vitro assays. Given the limited specific data on this compound, this guide draws upon the known properties of closely related sesquiterpene lactones isolated from Tithonia diversifolia and general principles of handling hydrophobic compounds in aqueous experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family. While specific studies on this compound are limited, related compounds from Tithonia diversifolia, such as Tagitinin C, have demonstrated significant anti-inflammatory and cytotoxic effects.[1][2][3][4] Therefore, this compound is anticipated to exhibit similar properties, potentially through the inhibition of pro-inflammatory signaling pathways like NF-κB and the induction of cell stress responses.[1][2]
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. Its calculated LogP of 1.70 suggests moderate lipophilicity, which often correlates with low aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₈ | ChemSrc |
| Molecular Weight | 410.46 g/mol | Sigma-Aldrich |
| Calculated LogP | 1.70 | ChemSrc |
| pKa | Not available (lacks strongly ionizable groups) | N/A |
Q3: How should I prepare a stock solution of this compound?
A3: Due to its presumed low water solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro studies. Ethanol can also be considered. It is crucial to use a minimal amount of the organic solvent when preparing the final working concentrations in your aqueous assay medium to avoid solvent-induced artifacts.
Q4: What is the recommended final concentration of the organic solvent in my in vitro assay?
A4: The final concentration of the organic solvent (e.g., DMSO or ethanol) in your cell culture medium should be kept as low as possible, typically below 0.5%, to minimize toxicity and off-target effects on the cells. It is essential to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent effects.
Troubleshooting Guide
Q1: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do?
A1: Precipitation is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous medium. Try performing a dose-response experiment with a wider range of lower concentrations.
-
Use a solubilizing agent: Consider the use of a biocompatible solubilizing agent. Pluronic® F-68 or cyclodextrins can sometimes improve the solubility of hydrophobic compounds in cell culture media. However, it is critical to test the effect of the solubilizing agent alone on your cells.
-
Pre-mix with serum: Before adding to the full volume of the medium, try pre-mixing the stock solution of this compound with a small volume of fetal bovine serum (FBS) or bovine serum albumin (BSA). The proteins in the serum can sometimes help to keep hydrophobic compounds in solution.
Q2: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
A2: While this compound may have inherent cytotoxic properties, unexpected toxicity could be due to other factors:
-
Solvent toxicity: Ensure the final concentration of your organic solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line. Perform a toxicity assay with the solvent alone.
-
Compound instability: The compound may be degrading in the culture medium, leading to the formation of more toxic byproducts. Ensure proper storage of the stock solution (protected from light, at an appropriate temperature).
-
Cell line sensitivity: Some cell lines are more sensitive to certain compounds than others. Consider testing the compound on a different cell line to see if the effect is consistent.
Q3: I am not observing any biological effect of this compound in my assay. What should I check?
A3: A lack of effect could be due to several reasons:
-
Insufficient concentration: The concentrations you are testing may be too low to elicit a biological response. If solubility allows, try testing higher concentrations.
-
Compound inactivity in your specific assay: The biological activity of a compound can be highly dependent on the cellular context and the specific endpoint being measured. Consider exploring different biological assays based on the known activities of related sesquiterpene lactones, such as assays for inflammation (e.g., measuring cytokine production) or cell viability.
-
Incorrect assay endpoint: Ensure that the endpoint you are measuring is relevant to the expected mechanism of action. For example, if you are expecting anti-inflammatory effects, measuring changes in the expression of inflammatory markers would be appropriate.
Experimental Protocols
Protocol: Evaluation of the Anti-inflammatory Effect of this compound via NF-κB Inhibition
This protocol provides a general framework for assessing the potential of this compound to inhibit the NF-κB signaling pathway, a common mechanism of action for anti-inflammatory sesquiterpene lactones.[1]
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells with an NF-κB reporter system) in appropriate growth medium.
- Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.
- Prepare serial dilutions of this compound from a concentrated stock solution in DMSO. The final DMSO concentration in the culture medium should not exceed 0.5%.
- Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO only).
2. Induction of Inflammation:
- After the pre-treatment period, stimulate the cells with an inflammatory agent to activate the NF-κB pathway. Lipopolysaccharide (LPS) is commonly used for this purpose at a concentration of 1 µg/mL.
- Incubate the cells for an appropriate duration (e.g., 24 hours for cytokine measurements, or shorter time points for signaling protein analysis).
3. Measurement of NF-κB Activity:
- Reporter Gene Assay (for cells with a reporter system): Measure the activity of the reporter gene (e.g., luciferase or β-galactosidase) according to the manufacturer's instructions. A decrease in reporter activity in the presence of this compound would indicate inhibition of NF-κB transcriptional activity.
- Western Blot Analysis: Lyse the cells and perform western blotting to analyze the levels of key proteins in the NF-κB pathway. Look for a decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB, and a reduction in the nuclear translocation of p65.
- ELISA for Inflammatory Cytokines: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) kit. A reduction in cytokine levels would suggest an anti-inflammatory effect.
Visualizations
References
- 1. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
"1-Acetyltagitinin A" stability issues in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 1-Acetyltagitinin A in various solvents. Due to the limited availability of specific stability data for this compound, this guide offers general best practices, troubleshooting advice for common issues encountered with sesquiterpene lactones, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of sesquiterpene lactones like this compound is influenced by several factors, including:
-
Solvent Type: The choice of solvent can significantly impact stability. For instance, alcohols like ethanol (B145695) may react with the compound to form adducts.[1][2]
-
pH: The pH of the solution can lead to degradation, particularly for compounds with ester groups susceptible to hydrolysis. Sesquiterpene lactones have shown varied stability at different pH levels, with some losing side chains at a pH of 7.4.[3]
-
Temperature: Elevated temperatures generally accelerate degradation reactions.[1][2][4] A 10°C increase can significantly speed up hydrolytic degradation.[5]
-
Light: Exposure to light, especially UV light, can cause photolytic degradation.[4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4]
Q2: What are the initial signs of this compound degradation in a solvent?
A2: Initial indicators of degradation can include:
-
Physical Changes: Observable changes such as a shift in color, the formation of precipitates, or a change in odor.[6][7]
-
Chromatographic Changes: When analyzed by techniques like HPLC or TLC, the appearance of new peaks or spots, and a decrease in the peak area or spot intensity of the parent compound.[6]
Q3: Which solvents are generally recommended for dissolving and storing this compound?
A3: While specific data for this compound is unavailable, for many apolar natural products, aprotic solvents are often preferred for short-term storage and handling. It is crucial to perform preliminary stability tests in the chosen solvent system. Based on general knowledge, solvents such as acetonitrile (B52724) or acetone (B3395972) might be suitable starting points. However, the formation of artifacts with various solvents, including halogenated solvents and alcohols, has been reported for other natural products.[8]
Q4: How should I prepare my samples for a stability study?
A4: Proper sample preparation is critical. A general procedure involves:
-
Accurately weighing the this compound sample.
-
Dissolving it in the selected solvent to a known concentration.
-
Filtering the solution to remove any particulates before analysis.[6]
-
Storing aliquots of the solution under the various conditions being tested (e.g., different temperatures, light exposures).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of this compound in solution. | The solvent may be reacting with the compound (e.g., ethanol forming adducts).[1][2] The pH of the solution may be unfavorable.[3] The storage temperature may be too high.[1][2] | 1. Switch to a less reactive, aprotic solvent. 2. Buffer the solution if pH is a suspected issue. 3. Store samples at a lower temperature (e.g., 4°C or -20°C). |
| Appearance of multiple new peaks in HPLC analysis. | This indicates the formation of degradation products.[6] The solvent itself may contain impurities that are reacting with the compound.[8] | 1. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[9] 2. Use high-purity, HPLC-grade solvents. 3. Characterize the new peaks using LC-MS or NMR to understand the degradation pathway. |
| Inconsistent stability results between experimental batches. | Variations in the purity of this compound starting material. Inconsistent preparation of solvent solutions. Fluctuations in storage conditions. | 1. Ensure the purity of each batch of this compound is consistent using a validated analytical method. 2. Standardize the solvent preparation procedure. 3. Continuously monitor and log storage conditions (temperature and humidity). |
| Loss of compound without the appearance of degradation peaks. | The degradation products may not be detectable by the current analytical method (e.g., they are not UV-active). The compound may be precipitating out of solution. | 1. Use a more universal detection method, such as a mass spectrometer (MS) or a Corona Charged Aerosol Detector (CAD). 2. Visually inspect the sample for any precipitate. Check the solubility of this compound in the chosen solvent at the storage temperature. |
Stability Data Summary (Hypothetical Example)
The following table is a hypothetical representation of stability data for this compound to illustrate how such data should be presented. Actual experimental data would be required for an accurate stability profile.
| Solvent | Temperature (°C) | Storage Duration (days) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | Notes |
| Acetonitrile | 4 | 30 | 1000 | 985 | 1.5 | Minimal degradation observed. |
| Acetonitrile | 25 | 30 | 1000 | 920 | 8.0 | Significant degradation at room temperature. |
| Methanol | 25 | 30 | 1000 | 850 | 15.0 | Formation of two major degradation products. |
| Ethanol | 25 | 30 | 1000 | 780 | 22.0 | Suspected adduct formation. |
| DMSO | 25 | 30 | 1000 | 950 | 5.0 | Relatively stable, but consider solvent effects in biological assays. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps for developing an HPLC method capable of separating this compound from its potential degradation products.[9][10]
-
Compound and Solvent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.[10]
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 48 hours.
-
-
HPLC Method Development:
-
Column Selection: Start with a C18 column.
-
Mobile Phase Selection: Begin with a gradient of water and acetonitrile. The choice of mobile phase can affect selectivity.[9]
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and all degradation peaks.
-
-
Method Validation:
-
Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[10]
-
Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) Fingerprinting for Stability Assessment
HPTLC can be used to create a chemical fingerprint of a sample and compare it over time.[6]
-
Sample Preparation:
-
Prepare solutions of this compound at different time points of the stability study.
-
-
HPTLC Plate and Application:
-
Use HPTLC plates (e.g., silica (B1680970) gel 60 F254).
-
Apply the samples as bands onto the plate using an automated applicator.
-
-
Development:
-
Develop the plate in a chamber with an optimized mobile phase.
-
-
Detection and Documentation:
-
Visualize the separated bands under UV light (254 nm and 366 nm).
-
Derivatize with a suitable reagent if necessary.
-
Capture images of the plate and record the Rf values.
-
-
Evaluation:
-
Compare the fingerprints of the stability samples to the initial sample, looking for changes in the number, intensity, or Rf values of the bands.[6]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vitaquest.com [vitaquest.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability Testing of Natural Products | PDF | Pharmaceutical Formulation | Water [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. ijtsrd.com [ijtsrd.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Overcoming Low Bioavailability of 1-Acetyltagitinin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of 1-Acetyltagitinin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potential anticancer properties. However, like many sesquiterpene lactones, this compound is expected to exhibit low oral bioavailability. This is primarily due to its poor aqueous solubility and potential for extensive first-pass metabolism, which significantly limits its systemic exposure and therapeutic efficacy when administered orally. A related compound, Tagitinin C, has been reported to have low water solubility and poor stability, issues that are likely shared by this compound.[1]
Q2: What are the primary factors contributing to the low bioavailability of this compound?
The low bioavailability of this compound and other sesquiterpene lactones is multifactorial and can be attributed to:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids leads to a low dissolution rate, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Sesquiterpene lactones are known to be extensively metabolized in the liver and intestines by cytochrome P450 enzymes (primarily CYP3A4) and UDP-glucuronosyltransferases (UGTs).[2]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the compound out of intestinal cells back into the gut lumen, reducing its net absorption.[2]
-
Chemical Instability: The α,β-unsaturated lactone moiety, common in sesquiterpene lactones, can be chemically reactive and susceptible to degradation in the gastrointestinal tract.
Q3: What are the potential formulation strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the low bioavailability of this compound:
-
Lipid-Based Formulations: Encapsulating this compound in liposomes, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and protect it from degradation. For instance, encapsulating the related Tagitinin C in liposomes has been shown to be a promising approach.[1]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate and solubility.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution, thereby improving bioavailability.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.
Q4: Can structural modification of this compound improve its bioavailability?
Yes, structural modification is a viable strategy. Studies on Tagitinin C derivatives have shown that chemical modifications can lead to enhanced water solubility, which is expected to improve their bioavailability and pharmacological profiles.[3][4] This approach, however, requires careful consideration to ensure that the therapeutic activity of the molecule is retained or enhanced.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility; Extensive first-pass metabolism; P-gp efflux. | 1. Formulation: Develop a lipid-based formulation (e.g., SEDDS, liposomes) or a solid dispersion to improve solubility and dissolution. 2. Co-administration: Consider co-administration with a P-gp inhibitor (e.g., piperine, quercetin) or a CYP3A4 inhibitor (e.g., ketoconazole, ritonavir) in preclinical studies to assess the impact of efflux and metabolism. 3. Structural Modification: Synthesize and screen more soluble derivatives. |
| High inter-individual variability in pharmacokinetic studies. | Differences in metabolic enzyme activity (CYP3A4, UGTs); Variations in P-gp expression; Differences in gut microbiota metabolism. | 1. Genotyping: In preclinical animal studies, use inbred strains to minimize genetic variability. In clinical settings, consider genotyping for relevant metabolizing enzymes. 2. Controlled Diet: For preclinical studies, ensure a standardized diet to minimize variations in gut microbiota. 3. Formulation Optimization: A robust formulation that enhances solubility can help reduce variability in absorption. |
| Rapid clearance and short half-life of this compound. | Extensive hepatic metabolism. | 1. Prodrug Approach: Design a prodrug of this compound that is more stable in circulation and is converted to the active form at the target site. 2. PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic size of the molecule, reducing renal clearance and protecting it from metabolic enzymes. |
| Poor in vivo efficacy despite good in vitro activity. | Insufficient systemic exposure due to low bioavailability. | 1. Route of Administration: For initial in vivo efficacy studies, consider parenteral administration (e.g., intravenous, intraperitoneal) to bypass absorption barriers and establish a proof-of-concept. 2. Bioavailability Enhancement: Implement the formulation strategies mentioned above to improve oral bioavailability and achieve therapeutic plasma concentrations. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60547-63-9 | [5] |
| Molecular Formula | C21H30O8 | [5] |
| Molecular Weight | 410.458 g/mol | [5] |
| LogP | 1.70 | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Boiling Point | 532.1 ± 50.0 °C at 760 mmHg | [5] |
| Flash Point | 179.4 ± 23.6 °C | [5] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Illustrative Example)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension (Oral) | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Liposomal Formulation (Oral) | 250 ± 50 | 4.0 | 1500 ± 300 | 30 |
| Intravenous Solution | 1000 ± 150 | 0.25 | 5000 ± 700 | 100 |
Note: The data in Table 2 is hypothetical and for illustrative purposes only, based on the general pharmacokinetic behavior of poorly bioavailable sesquiterpene lactones.
Experimental Protocols
1. Caco-2 Permeability Assay
This protocol is designed to assess the intestinal permeability of this compound and identify its potential as a substrate for efflux transporters like P-gp.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: this compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is measured over time.
-
Basolateral to Apical (B-A) Transport: this compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured.
-
-
Inhibitor Studies: The transport studies are repeated in the presence of a P-gp inhibitor (e.g., verapamil) to determine if the efflux of this compound is P-gp mediated.
-
Analysis: The concentration of this compound in the donor and receiver compartments is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
2. Preparation of this compound Loaded Liposomes
This protocol describes a common method for encapsulating a hydrophobic compound like this compound into liposomes to improve its solubility.
-
Materials: this compound, phospholipids (B1166683) (e.g., phosphatidylcholine), cholesterol, organic solvent (e.g., chloroform/methanol mixture), and a buffer solution (e.g., PBS).
-
Thin-Film Hydration Method:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with the buffer solution by gentle rotation above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension is sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with defined pore sizes.
-
-
Characterization: The resulting liposomes are characterized for their size, polydispersity index, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Experimental workflow for addressing the low bioavailability of this compound.
References
Technical Support Center: Analysis of 1-Acetyltagitinin A Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyltagitinin A. The information provided is designed to address specific issues that may be encountered during experimental analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A1: Unexpected peaks in your chromatogram are often indicative of degradation products. This compound, a sesquiterpene lactone, is susceptible to degradation under various conditions. The presence of these extra peaks suggests that your sample may have been exposed to stressors such as elevated temperature, light, or non-neutral pH. It is also possible that impurities were present in the initial sample. To confirm if the peaks are degradation products, it is recommended to perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) and compare the resulting chromatograms with your sample.
Q2: My this compound sample appears to have lost potency over a short period. How should I store it to minimize degradation?
A2: Loss of potency is a strong indicator of degradation. For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (refrigerated at 2-8°C or frozen). If the compound is in solution, it is crucial to use a suitable aprotic solvent and store it at low temperatures for the shortest possible time. Avoid repeated freeze-thaw cycles. The stability of sesquiterpene lactones can be pH-dependent; therefore, maintaining a neutral pH is advisable if in a buffered solution.
Q3: I am having trouble achieving consistent results in my quantitative analysis of this compound. What are the potential sources of this variability?
A3: Inconsistent quantitative results can arise from several factors. Firstly, the inherent instability of this compound can lead to varying levels of degradation between samples if they are not handled identically. Ensure uniform sample preparation conditions, including solvent, temperature, and exposure to light. Secondly, variability in your analytical method, such as fluctuations in the mobile phase composition, column temperature, or detector response in HPLC, can contribute to inconsistent results. Method validation is crucial to ensure robustness. Finally, ensure accurate and consistent sample handling, including precise weighing and dilution.
Troubleshooting Guide
Problem 1: Peak tailing or fronting is observed for the this compound peak in my HPLC analysis.
-
Question: What are the common causes of asymmetric peak shapes and how can I resolve them?
-
Answer: Peak asymmetry can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Silanol (B1196071) groups on the silica-based C18 column can interact with polar functional groups on the analyte, causing tailing. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress silanol ionization or use an end-capped column.
-
Column Degradation: The column may be degraded. Try flushing the column with a strong solvent or replace it if necessary.
-
Inappropriate Mobile Phase: The mobile phase may not be optimal for your compound. Adjust the solvent strength or the buffer composition.
-
Problem 2: I am observing poor ionization or signal intensity for this compound and its degradation products in my LC-MS analysis.
-
Question: How can I improve the mass spectrometry signal for these compounds?
-
Answer: Poor signal intensity in LC-MS can be addressed by:
-
Optimizing Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to find the optimal conditions for your analytes.
-
Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium (B1175870) hydroxide), depending on the analyte's properties, can significantly enhance ionization. For sesquiterpene lactones, positive ion mode with an acidic modifier is often a good starting point.
-
Choosing the Right Ionization Mode: While ESI is common, consider trying Atmospheric Pressure Chemical Ionization (APCI) if your compounds are less polar.
-
Checking for Ion Suppression: The sample matrix can suppress the ionization of the target analytes. Ensure adequate chromatographic separation from interfering matrix components. A thorough sample clean-up can also mitigate this issue.
-
Problem 3: My forced degradation studies are showing either no degradation or complete degradation of this compound.
-
Question: How can I achieve the desired level of degradation (typically 10-30%) in my stress studies?
-
Answer: Achieving the target degradation level requires careful optimization of stress conditions:
-
For No Degradation: Increase the severity of the stress condition. For hydrolytic studies, increase the concentration of the acid or base, or increase the temperature. For thermal studies, increase the temperature or the duration of exposure. For photolytic studies, increase the light intensity or exposure time.
-
For Complete Degradation: Decrease the severity of the stress condition. Use a lower concentration of the stressor, a lower temperature, or a shorter exposure time. It is often a process of trial and error to find the optimal conditions for each stress type.
-
Data Presentation
Due to the limited publicly available quantitative degradation data specifically for this compound, the following table summarizes typical degradation behaviors observed for structurally similar sesquiterpene lactones under forced degradation conditions. This information can serve as a preliminary guide for designing your experiments.
| Stress Condition | Typical Degradation Products Observed in Sesquiterpene Lactones | Potential Analytical Challenges |
| Acidic Hydrolysis | Hydrolysis of the acetyl ester group to a hydroxyl group. Isomerization or rearrangement of the lactone ring. | Co-elution of closely related isomers. Poor ionization of some degradation products. |
| Basic Hydrolysis | Saponification of the acetyl ester. Opening or rearrangement of the γ-lactone ring. | Rapid and extensive degradation may occur. Formation of multiple, highly polar products that are difficult to retain on reversed-phase columns. |
| Oxidative (H₂O₂) | Epoxidation of double bonds. Formation of hydroperoxides or other oxidation products. | Degradation products may be unstable. Multiple products with similar masses can complicate identification. |
| Thermal | Isomerization, dehydration, or other rearrangements. | Degradation may be slow and require high temperatures, which can also lead to secondary degradation. |
| Photolytic | Isomerization of double bonds, cyclization reactions, or other photochemical rearrangements. | The extent of degradation can be highly dependent on the wavelength and intensity of the light source. |
Experimental Protocols
Protocol 1: Forced Degradation Studies of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Also, subject a solution of the compound (1 mg/mL in a suitable solvent) to the same conditions.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
Sample Analysis: Following the stress treatments, dilute the samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV and LC-MS.
Protocol 2: HPLC-UV Analysis of this compound and its Degradation Products
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
Protocol 3: LC-MS Analysis for Identification of Degradation Products
-
LC System: Use the same HPLC conditions as described in Protocol 2.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Range: m/z 100-1000
-
Data Acquisition: Perform full scan MS to detect all ions and tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.
Mandatory Visualization
Caption: Experimental workflow for forced degradation analysis of this compound.
Caption: Troubleshooting decision tree for common analytical issues.
Technical Support Center: Isolation of 1-Acetyltagitinin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the isolation of 1-Acetyltagitinin A, a sesquiterpene lactone from Tithonia diversifolia. The information provided is based on established protocols for the isolation of similar compounds and known stability issues of sesquiterpene lactones.
Troubleshooting Guide
Researchers may encounter several challenges during the isolation and purification of this compound. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Degradation during extraction: Sesquiterpene lactones can be sensitive to high temperatures and prolonged extraction times. | - Use moderate extraction temperatures (e.g., room temperature or slightly elevated, < 50°C).- Minimize extraction time.- Consider using milder extraction techniques such as maceration over Soxhlet extraction. |
| Hydrolysis of the acetyl group: The 1-acetyl group may be labile, especially under acidic or basic conditions, leading to the formation of Tagitinin A as an artifact. | - Maintain a neutral pH during extraction and purification.- Avoid using strongly acidic or basic solvents and modifiers in chromatography. | |
| Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for this compound. | - Start with a mid-polarity solvent like dichloromethane (B109758) or ethyl acetate (B1210297), as these have been successfully used for isolating similar compounds from Tithonia diversifolia.[1][2] | |
| Presence of Unexpected Compounds (Artifacts) | Solvent-derived artifacts: Use of alcoholic solvents (e.g., methanol (B129727), ethanol) can lead to the formation of alkoxy adducts. | - If possible, avoid the use of reactive solvents like methanol or ethanol (B145695) during extraction and chromatography.- If their use is unavoidable, perform these steps at low temperatures and for the shortest possible time. |
| Degradation on silica (B1680970) gel: The slightly acidic nature of silica gel can cause degradation or rearrangement of sensitive compounds. | - Use neutral or deactivated silica gel for column chromatography.- Consider alternative chromatographic techniques like reversed-phase chromatography. | |
| Photodegradation: Exposure to UV light can cause degradation of sesquiterpene lactones. | - Protect extracts and fractions from direct light by using amber glassware or covering containers with aluminum foil. | |
| Co-elution with Other Sesquiterpene Lactones | Similar polarity of compounds: Tithonia diversifolia contains a complex mixture of structurally related sesquiterpene lactones, such as Tagitinin C, which can be difficult to separate.[3][4] | - Employ a combination of chromatographic techniques (e.g., silica gel chromatography followed by reversed-phase HPLC).- Optimize the mobile phase for column chromatography by using gradient elution. |
| Poor Purity of Final Product | Incomplete separation: A single chromatographic step may be insufficient for achieving high purity. | - Perform multiple chromatographic steps, including preparative HPLC, for final purification.- Monitor the purity of fractions by TLC or HPLC analysis before pooling. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the isolation of this compound?
A1: The leaves of Tithonia diversifolia are the primary source for the isolation of this compound and other tagitinins.[1][5][6]
Q2: What is a general extraction and isolation protocol for sesquiterpene lactones from Tithonia diversifolia?
A2: A typical protocol involves the following steps:
-
Drying and Grinding: Air-dry the leaves at room temperature in the shade and then grind them into a coarse powder.[1]
-
Extraction: Macerate the powdered leaves sequentially with solvents of increasing polarity, such as hexane (B92381), followed by dichloromethane or ethyl acetate, and then methanol. The dichloromethane or ethyl acetate fraction is often reported to contain the highest concentration of sesquiterpene lactones.[1][5]
-
Fractionation: Subject the active extract to column chromatography on silica gel.[1]
-
Purification: Further purify the fractions containing the target compound using techniques like preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).
Q3: How can I monitor the presence of this compound during the isolation process?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the isolation. Use a suitable solvent system (e.g., hexane-ethyl acetate mixtures) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating) to detect the spots of sesquiterpene lactones. For more precise monitoring and quantification, HPLC can be used.[7]
Q4: What are the known stability issues for sesquiterpene lactones that I should be aware of?
A4: Sesquiterpene lactones are known to be sensitive to several factors:
-
pH: They can be unstable under basic or strongly acidic conditions. The ester linkages, such as the acetyl group in this compound, are susceptible to hydrolysis.
-
Temperature: Elevated temperatures can lead to degradation. It is advisable to work at room temperature or below whenever possible.
-
Light: Exposure to UV light can cause photodegradation.
-
Reactive Solvents: Alcohols can react with the molecule to form artifacts.
Q5: Could the 1-acetyl group be lost during isolation, leading to the formation of Tagitinin A?
A5: Yes, the hydrolysis of the acetyl group is a potential artifact formation pathway. To minimize this, it is crucial to avoid harsh pH conditions and high temperatures throughout the extraction and purification process. The presence of Tagitinin A in fractions expected to contain this compound could be an indicator of such degradation.
Experimental Protocols
General Extraction and Fractionation Protocol for Sesquiterpene Lactones from Tithonia diversifolia Leaves
This protocol is a generalized procedure based on methods reported for the isolation of tagitinins.[1][5]
-
Preparation of Plant Material:
-
Air-dry fresh leaves of Tithonia diversifolia in the shade at room temperature (22 ± 2 °C).
-
Grind the dried leaves into a coarse powder.
-
-
Solvent Extraction:
-
Macerate the powdered leaves with hexane at room temperature for 72 hours to remove nonpolar constituents.
-
Filter the mixture and discard the hexane extract.
-
Air-dry the plant residue and subsequently macerate it with dichloromethane or ethyl acetate at room temperature for 72 hours.
-
Filter and concentrate the dichloromethane/ethyl acetate extract under reduced pressure at a temperature below 40°C.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (60-120 mesh) using hexane as the slurry solvent.
-
Adsorb the concentrated extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% hexane, 9:1 hexane:ethyl acetate, 8:2, etc., up to 100% ethyl acetate).
-
Collect fractions of a suitable volume (e.g., 50-100 mL).
-
-
Fraction Analysis and Pooling:
-
Monitor the collected fractions by TLC, visualizing with a vanillin-sulfuric acid spray reagent and heating.
-
Pool the fractions that show similar TLC profiles and contain the compound of interest.
-
-
Further Purification:
-
Subject the pooled fractions to further chromatographic steps, such as preparative TLC or reversed-phase HPLC, to isolate this compound in high purity.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Potential artifact formation pathways for this compound.
References
- 1. Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassay-guided isolation of an anti-ulcer compound, tagitinin C, from Tithonia diversifolia: role of nitric oxide, prostaglandins and sulfhydryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytotoxins from Tithonia diversifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of tagitinin C in Tithonia diversifolia by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 1-Acetyltagitinin A by Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of 1-Acetyltagitinin A during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.
Troubleshooting Guide: Enhancing Resolution
Poor resolution in HPLC can manifest as broad peaks, peak tailing, or co-elution of this compound with other compounds. This guide provides a systematic approach to identifying and resolving these common issues.
Question: My this compound peak is broad and shows poor resolution from a neighboring peak. What are the initial steps to troubleshoot this?
Answer:
Start by addressing the most common factors affecting peak shape and resolution. This involves a systematic evaluation of your mobile phase, column, and sample preparation.
-
Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving optimal separation.[1]
-
Organic Modifier Percentage: Small adjustments to the percentage of your organic solvent (e.g., acetonitrile (B52724) or methanol) can significantly impact retention and resolution. A 10% change in the organic modifier can lead to a 2-3 fold change in retention time.[2]
-
Solvent Type: Acetonitrile, methanol (B129727), and tetrahydrofuran (B95107) have different solvent properties. If you are using methanol, consider switching to acetonitrile, which often provides sharper peaks and better resolution.[3]
-
pH Control: The pH of the mobile phase can affect the ionization state of your analyte and any impurities, thereby influencing retention. For neutral compounds like this compound, pH adjustment is less critical but can still influence the separation from ionizable impurities. Using a buffer can help maintain a stable pH.
-
-
Column Health and Selection: The analytical column is the heart of the separation process.
-
Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[1] Consider flushing the column with a strong solvent or, if necessary, replacing it.
-
Column Chemistry: While C18 columns are the most common choice for reverse-phase chromatography, other stationary phases (e.g., C8, Phenyl-Hexyl) may provide different selectivity for your compound and its impurities.[4]
-
-
Sample Preparation: The way you prepare your sample can introduce problems.
-
Injection Solvent: Whenever possible, dissolve your this compound standard and sample in the initial mobile phase composition.[5] Injecting in a solvent stronger than the mobile phase can cause peak distortion.
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.[6] Try reducing the injection volume or the sample concentration.
-
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider for RP-HPLC method development?
A1: Understanding the physicochemical properties of this compound is fundamental to developing a robust HPLC method. Key properties include:
-
Molecular Weight: 410.458 g/mol [7]
-
LogP (Octanol-Water Partition Coefficient): 1.70[7] This value suggests that this compound is a moderately polar compound, making it well-suited for reverse-phase HPLC.
Based on its LogP value, a mobile phase consisting of a mixture of water and a moderate amount of organic solvent like acetonitrile or methanol should provide adequate retention on a C18 column.
Q2: I am still facing resolution issues after basic troubleshooting. What advanced parameters can I adjust?
A2: If initial adjustments are insufficient, you can explore the following parameters:
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, but be mindful that this will increase the analysis time.[6]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency. A typical starting point is 35°C.[9] However, be aware that temperature can also affect selectivity.
-
Gradient Elution: If you are running an isocratic method (constant mobile phase composition), switching to a gradient method can significantly improve the separation of complex samples. A shallow gradient, where the percentage of the organic solvent increases slowly, can enhance the resolution of closely eluting peaks.[1]
Q3: How do I choose the optimal mobile phase for separating this compound?
A3: The choice of mobile phase is crucial for achieving good selectivity and resolution.
-
Organic Solvent: Acetonitrile is often the preferred organic solvent in RP-HPLC as it generally provides lower backpressure and better UV transparency compared to methanol.[3]
-
Aqueous Phase: For neutral compounds, purified water is often sufficient. If you suspect ionizable impurities are interfering with your peak, adding a small amount of a buffer (e.g., phosphate (B84403) buffer) or an acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape and resolution by suppressing the ionization of these impurities.[2]
A good starting point for method development for this compound would be a mobile phase of acetonitrile and water on a C18 column.
Experimental Protocols
Protocol 1: Initial Screening with Isocratic Elution
This protocol is designed for the initial assessment of the retention and peak shape of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare different ratios of Acetonitrile:Water (v/v), for example, 40:60, 50:50, and 60:40.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to 0.1 mg/mL with the mobile phase.
Protocol 2: Method Optimization with Gradient Elution
This protocol is intended to improve the resolution of this compound from closely eluting impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-20 min: 30% to 70% B
-
20-25 min: 70% to 30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the sample containing this compound in 50:50 Acetonitrile:Water.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution (Isocratic)
| % Acetonitrile | Retention Time (min) of this compound | Resolution (Rs) from Nearest Impurity |
| 40% | 15.2 | 1.2 |
| 50% | 9.8 | 1.8 |
| 60% | 5.1 | 1.4 |
Note: This is example data. Actual results will vary based on the specific column and HPLC system used.
Table 2: Influence of Column Temperature on Peak Asymmetry and Efficiency (Isocratic at 50% Acetonitrile)
| Temperature (°C) | Tailing Factor | Plate Count (N) |
| 25 | 1.5 | 8,500 |
| 35 | 1.2 | 10,200 |
| 45 | 1.1 | 11,500 |
Note: This is example data. A tailing factor closer to 1 and a higher plate count indicate better peak shape and column efficiency.
Visualization
Caption: Troubleshooting workflow for enhancing HPLC resolution.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. selectscience.net [selectscience.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. This compound | CAS#:60547-63-9 | Chemsrc [chemsrc.com]
- 8. chemwhat.com [chemwhat.com]
- 9. phcog.com [phcog.com]
Minimizing "1-Acetyltagitinin A" loss during solvent evaporation
Welcome to the technical support center for 1-Acetyltagitinin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the loss of this compound during solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive during solvent evaporation?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Its structure contains functional groups, such as an acetyl ester and a lactone ring, that are susceptible to degradation under certain conditions. During solvent evaporation, factors like elevated temperature, residual water, and pH shifts can lead to the loss of the compound through degradation pathways like hydrolysis.
Q2: What are the primary causes of this compound loss during solvent evaporation?
A2: The primary causes of loss are thermal degradation and hydrolysis. Elevated temperatures can accelerate the degradation of the molecule. Additionally, the presence of even trace amounts of water, especially under acidic or basic conditions, can lead to the hydrolysis of the acetyl group, converting this compound into its corresponding alcohol, Tagitinin A, and acetic acid. This alters the chemical identity and biological activity of the compound.
Q3: Which solvent evaporation technique is best for minimizing the loss of this compound?
A3: Rotary evaporation under controlled conditions is a widely used and effective method. The key is to use the lowest possible temperature and pressure to achieve efficient solvent removal without causing thermal stress to the compound. Other gentle techniques include centrifugal evaporation or evaporation under a stream of inert gas (e.g., nitrogen) at ambient temperature, which can be suitable for smaller sample volumes.
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). In an HPLC chromatogram, the appearance of new peaks with different retention times from the parent compound is indicative of degradation. Mass spectrometry can further help in identifying the degradation products by their mass-to-charge ratio.
Troubleshooting Guides
Issue 1: Significant Loss of Compound After Rotary Evaporation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Bath Temperature | Reduce the water bath temperature. For volatile organic solvents (e.g., dichloromethane, ethyl acetate), a temperature of 25-30°C is often sufficient under vacuum. | Minimized thermal degradation of this compound. |
| High Vacuum Pressure | Gradually apply vacuum to avoid bumping and ensure a controlled evaporation rate. Use a vacuum controller to maintain a stable, optimal pressure for the solvent being used. | Prevents sample loss due to bumping and reduces stress on the molecule. |
| Prolonged Evaporation Time | Optimize the rotation speed of the flask (typically 150-200 rpm) to increase the surface area for evaporation. Ensure the system is free of leaks to maintain a consistent vacuum. | Faster and more efficient solvent removal, reducing the total time the sample is exposed to heat and vacuum. |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If the sample was partitioned with an aqueous layer, ensure it is adequately dried with a drying agent (e.g., anhydrous sodium sulfate) before evaporation. | Reduced risk of hydrolysis of the acetyl group. |
Issue 2: Appearance of a New Peak in HPLC Analysis Post-Evaporation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of Acetyl Group | Confirm the identity of the new peak using LC-MS. The expected degradation product is Tagitinin A. To prevent this, ensure all solvents are anhydrous and consider adding a neutral drying agent to the sample prior to evaporation. | Confirmation of the degradation pathway and prevention of further hydrolysis. |
| Oxidative Degradation | If the sample was exposed to air for an extended period, consider purging the flask with an inert gas like nitrogen or argon before starting the evaporation process. | Minimized formation of oxidation byproducts. |
| Solvent-Induced Degradation | Ensure the solvent used is of high purity and does not contain acidic or basic impurities. For sensitive compounds, it is advisable to use freshly opened bottles of high-purity solvents. | Reduced risk of degradation catalyzed by solvent impurities. |
Data Presentation
The following tables summarize illustrative quantitative data on the stability of this compound under various conditions. This data is based on typical degradation kinetics for similar compounds and should be used as a guideline for experimental design.
Table 1: Effect of Temperature on this compound Degradation During Rotary Evaporation
| Temperature (°C) | Evaporation Time (min) | % Recovery of this compound | % Formation of Tagitinin A (Hydrolysis Product) |
| 30 | 20 | 98.5 | 1.5 |
| 40 | 15 | 95.2 | 4.8 |
| 50 | 10 | 89.7 | 10.3 |
| 60 | 8 | 82.1 | 17.9 |
| Conditions: Rotary evaporation of a 50 mL solution in ethyl acetate (B1210297) under vacuum. |
Table 2: Effect of pH on this compound Stability in Aqueous-Organic Mixtures at 40°C
| pH of Aqueous Phase | Incubation Time (hours) | % Remaining this compound |
| 5.0 | 2 | 99.1 |
| 7.0 | 2 | 97.5 |
| 9.0 | 2 | 85.3 |
| Conditions: Sample dissolved in a 1:1 mixture of acetonitrile (B52724) and buffered aqueous solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Analysis: Analyze all samples by UPLC-MS/MS to identify and quantify the parent compound and any degradation products.
Protocol 2: Quantitative Analysis of this compound and its Hydrolysis Product using UPLC-MS/MS
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of this compound and Tagitinin A.
-
-
Quantification: Prepare calibration curves for both this compound and Tagitinin A using reference standards. Calculate the concentration of each compound in the samples based on the calibration curves.
Visualizations
Caption: Workflow for minimizing this compound loss during solvent evaporation.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Troubleshooting Cell Culture Contamination in Cytotoxicity Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering cell culture contamination issues during cytotoxicity assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific problems you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turned cloudy and yellow overnight after adding my test compound. What is the likely cause?
A1: A rapid change in the medium's color to yellow and the appearance of cloudiness (turbidity) are classic signs of bacterial contamination.[1][2] Bacterial growth leads to the production of acidic metabolites, which lowers the pH of the medium, causing the phenol (B47542) red indicator to turn yellow. The turbidity is due to the high concentration of bacterial cells.
Q2: I don't see any visible particles or cloudiness in my culture, but my cells are growing slower than usual and the results of my cytotoxicity assay are not reproducible. What could be the issue?
A2: This scenario strongly suggests mycoplasma contamination. Mycoplasmas are very small bacteria that lack a cell wall and do not cause visible turbidity or significant pH changes in the early stages of infection.[3] Their presence can significantly alter cellular metabolism, slow proliferation, and affect experimental results without being obvious to the naked eye.[4]
Q3: How can I confirm a suspected contamination?
A3: The method for confirming contamination depends on the suspected type:
-
Bacteria and Fungi: These are often visible under a standard light microscope at high magnification. Bacteria may appear as small, moving granules between your cells, while fungi can be seen as filamentous structures (hyphae) or budding yeast.[2]
-
Mycoplasma: Due to their small size, mycoplasmas are not visible with a standard light microscope. Confirmation requires specific detection methods such as PCR-based assays, fluorescence staining with dyes like DAPI or Hoechst (which will show extranuclear DNA), or an ELISA-based kit.[2][5]
-
Viruses: Viral contamination is the most difficult to detect and often requires molecular methods like PCR or electron microscopy.
Q4: How do different types of contaminants affect the results of my cytotoxicity assay?
A4: Contaminants can severely compromise the validity of your cytotoxicity data in several ways:
-
Metabolic Interference: Bacteria, fungi, and mycoplasma are metabolically active. In assays like the MTT or MTS assay, which measure cellular metabolic activity to infer cell viability, these contaminants can also reduce the tetrazolium salt to formazan (B1609692).[1][6] This can lead to a false-positive signal, making the cells appear more viable than they are.
-
Nutrient Depletion: Contaminants compete with your cells for essential nutrients in the culture medium.[7] This can slow cell growth and make them more susceptible to the cytotoxic effects of your test compound, leading to an overestimation of its toxicity.
-
Altered Gene and Protein Expression: Mycoplasma infection, in particular, is known to alter the expression of numerous genes and proteins in host cells, which can fundamentally change their response to a drug.[7]
-
Direct Cytotoxicity: Some contaminants may produce toxins that are directly harmful to your cells, leading to cell death that is independent of your test compound.
Q5: I have confirmed a contamination. What should I do now?
A5: Once a contamination is confirmed, immediate action is crucial to prevent its spread:
-
Isolate: Immediately isolate all contaminated flasks, plates, and media.[8]
-
Discard: It is generally recommended to discard the contaminated cultures and any reagents that may have come into contact with them.
-
Decontaminate: Thoroughly clean and decontaminate the cell culture hood, incubator, and any shared equipment like pipettors or water baths.[9][10] A 10% bleach solution followed by 70% ethanol (B145695) is a common and effective procedure.[9]
-
Check Other Cultures: If you have other cell cultures in the same incubator, they should be closely monitored and tested for the same contamination.
-
Review Aseptic Technique: This is a good opportunity to review your lab's aseptic techniques to prevent future occurrences.[11]
Troubleshooting Guide for Unexpected Cytotoxicity Assay Results
If your cytotoxicity assay is yielding unexpected or inconsistent results, contamination should be a primary suspect. Follow this step-by-step guide to troubleshoot the issue.
Step 1: Visual and Microscopic Examination
-
Action: Carefully inspect your culture flasks and assay plates. Look for turbidity, color change, or a surface film in the medium. Under a microscope, check for bacteria (small, shimmering particles between cells), fungi (thread-like filaments), or signs of stressed cells (rounding, detachment, vacuoles).[12]
-
Interpretation: Obvious signs of contamination necessitate immediate action as described in Q5 above.
Step 2: Analyze Assay Controls
-
Action: Review the data from your control wells.
-
Vehicle Control (Cells + Solvent): Is there significant cell death in this control?
-
Untreated Control (Cells only): Are the cells healthy and showing the expected level of viability?
-
Media Only Control (No Cells): Is there a high background signal?
-
-
Interpretation:
-
High cell death in the vehicle control could indicate contamination or that the solvent is toxic at the concentration used.
-
Low viability in the untreated control points to a general cell health issue, which could be due to contamination or suboptimal culture conditions.[13]
-
A high background in the media-only control suggests that the medium itself is contaminated or that your test compound is interfering with the assay chemistry.[14]
-
Step 3: Specific Mycoplasma Testing
-
Action: Since mycoplasma is a common and often invisible contaminant, perform a specific test if you observe unexplained variability or altered cell growth.[12] Collect a sample of the culture supernatant and use a PCR-based or ELISA-based mycoplasma detection kit.
-
Interpretation: A positive result confirms mycoplasma contamination, which can significantly impact your results.[4] It is recommended to discard the culture and start again with a fresh, confirmed-negative stock.
Quantitative Data Presentation
Since no specific cytotoxicity data for "1-Acetyltagitinin A" is publicly available, the following table serves as a template for presenting your experimental results. It is populated with hypothetical data for illustrative purposes.
| Cell Line | Test Compound | Incubation Time (hours) | IC50 (µM) |
| A549 (Lung Carcinoma) | Compound X | 48 | 12.5 ± 1.8 |
| MCF-7 (Breast Cancer) | Compound X | 48 | 25.3 ± 3.2 |
| HepG2 (Hepatoma) | Compound X | 48 | 8.7 ± 1.1 |
| HCT116 (Colon Cancer) | Compound X | 48 | 15.1 ± 2.5 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a widely used colorimetric assay to measure cell viability.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
Protocol for Mycoplasma Detection by PCR
This is a general protocol for detecting mycoplasma using a PCR-based kit. Always refer to the manufacturer's instructions for your specific kit.
-
Sample Preparation: Collect 1-2 µL of supernatant from a cell culture that is at least 80% confluent and has been cultured for at least 3 days.[18]
-
PCR Reaction Setup: On ice, prepare a master mix containing the PCR buffer, dNTPs, primers, and Taq polymerase provided in the kit. Aliquot the master mix into PCR tubes.
-
Add Samples and Controls: Add your cell culture supernatant sample to a tube. Include a positive control (mycoplasma DNA provided in the kit) and a negative control (nuclease-free water) in separate tubes.[19]
-
Thermocycling: Perform PCR using a thermal cycler with the cycling conditions recommended by the kit manufacturer. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.[19]
-
Gel Electrophoresis: Analyze the PCR products by running them on a 1.5-2% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Result Interpretation: The presence of a PCR product of the expected size (typically 250-500 bp, depending on the primers) in your sample lane indicates mycoplasma contamination.[19]
Visualizations
Caption: A standard workflow for determining the cytotoxicity of a test compound using the MTT assay.
Caption: A troubleshooting workflow for identifying the cause of unexpected results in cytotoxicity assays.
Caption: The impact of common contaminants on cell cultures and cytotoxicity assay outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 4. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 5. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the tetrazolium salt MTT to measure cell viability effects of the bacterial antagonist Lysobacter enzymogenes on the filamentous fungus Cryphonectria parasitica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf Brazil [eppendorf.com]
- 8. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. eppendorf.com [eppendorf.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. alstembio.com [alstembio.com]
- 19. abcam.com [abcam.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 1-Acetyltagitinin A and Tagitinin C
In the landscape of natural product-based cancer research, sesquiterpenoid lactones have emerged as a promising class of compounds. Among these, Tagitinin C has been the subject of numerous studies highlighting its potent anticancer activities. Its acetylated derivative, 1-Acetyltagitinin A, however, remains less explored. This guide provides a comparative overview of the available experimental data on the anticancer properties of this compound and Tagitinin C, offering insights for researchers and drug development professionals.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic activity of this compound and Tagitinin C has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological functions, are summarized below.
| Compound | Cancer Cell Line | IC50 Value |
| This compound (Tagitinin A) | Acute Myeloid Leukemia (OCI-AML3) | 2.5 µg/mL |
| Lung Carcinoma (A549) | 1.32 ± 0.14 µM | |
| Bladder Carcinoma (T24) | 46.34 ± 2.74 µM | |
| Hepatocellular Carcinoma (Huh-7) | - | |
| Thyroid Carcinoma (8505) | - | |
| Colon Carcinoma (SNU-1) | - | |
| Tagitinin C | Hepatocellular Carcinoma (Hep-G2) | 2.0 ± 0.1 µg/mL[1][2] |
| Hepatocellular Carcinoma (Huh 7) | 1.2 ± 0.1 µg/mL[1][2] | |
| Human Glioblastoma (U373) | 6.1 µg/mL | |
| Keloid Fibroblasts (KF) | 0.122 µg/mL (72h), 0.039 µg/mL (120h)[2] | |
| Colon Carcinoma (WiDr) | 0.585 ± 0.08 µg/mL[2] | |
| Cervical Cancer (HeLa) | 9.776 µg/mL[2] |
Note: Data for this compound is limited, and some studies refer to it as Tagitinin A. It is crucial to verify the exact compound used in the cited literature. The provided IC50 values for Tagitinin A are against acute myeloid leukemia and a panel of other human cancer cell lines.
Mechanisms of Anticancer Action
Tagitinin C has been shown to exert its anticancer effects through multiple pathways:
-
Induction of Apoptosis: Tagitinin C induces programmed cell death in cancer cells. This is evidenced by the activation of caspase-3 and caspase-8 in hepatoma cells, leading to DNA damage and apoptosis[1]. It can also increase the expression of the p53 tumor suppressor protein in HeLa cells, enhancing their apoptotic capacity[1].
-
Cell Cycle Arrest: It can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, it causes a population increase in the sub-G1 phase and S-phase arrest in Hep-G2 cells and G2/M arrest in glioblastoma cells.
-
Induction of Ferroptosis: In colorectal cancer cells, Tagitinin C can induce ferroptosis, an iron-dependent form of programmed cell death. This is achieved by inducing endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling pathway[2]. This leads to an increase in the labile iron pool and lipid peroxidation[2].
-
Anti-Metastatic and Anti-Angiogenic Effects: Tagitinin C has been observed to inhibit the migration of hepatoma cells and reduce the activity of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis[1]. It has also been shown to reduce the expression of Vascular Endothelial Growth Factor (VEGF) in colon cancer cells, suggesting anti-angiogenic potential[1].
The precise mechanisms of action for This compound are not as well-documented. However, one study on Tagitinin A demonstrated that it can promote apoptosis and cause cell cycle arrest at the G0/G1 phase in acute myeloid leukemia cells.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 8 × 10^5 cells/mL) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (this compound or Tagitinin C) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.
For Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in ice-cold ethanol (B145695) (e.g., 70%) for at least 2 hours at 4°C[1].
-
Staining: Fixed cells are washed with PBS and stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
For Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Cells are treated, harvested, and washed with PBS.
-
Staining: Cells are resuspended in an Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway and Experimental Workflow Diagrams
References
A Comparative Analysis of the Cytotoxic Properties of 1-Acetyltagitinin A and Parthenolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic activities of two natural product compounds: 1-Acetyltagitinin A and Parthenolide. While direct comparative studies are limited, this document synthesizes available data on their individual cytotoxicities against various cancer cell lines, details common experimental protocols for assessment, and visualizes relevant biological pathways and workflows.
I. Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Parthenolide and related sesquiterpene lactones isolated from Tithonia diversifolia, the plant source of this compound. It is important to note that specific IC50 values for this compound were not available in the reviewed literature. The data for sesquiterpene lactones from Tithonia diversifolia are presented to provide a contextual understanding of the potential cytotoxic potency of this class of compounds.
| Compound/Extract | Cell Line | Assay | IC50 Value |
| Parthenolide | SiHa (Cervical Cancer) | MTT | 8.42 ± 0.76 µM |
| MCF-7 (Breast Cancer) | MTT | 9.54 ± 0.82 µM | |
| GLC-82 (Non-small cell lung) | MTT | 6.07 ± 0.45 µM | |
| A549 (Lung Carcinoma) | MTT | 15.38 ± 1.13 µM | |
| PC-9 (Non-small cell lung) | MTT | 15.36 ± 4.35 µM | |
| H1650 (Non-small cell lung) | MTT | 9.88 ± 0.09 µM | |
| H1299 (Non-small cell lung) | MTT | 12.37 ± 1.21 µM | |
| A549 (Lung Carcinoma) | MTT | 4.3 µM | |
| TE671 (Medulloblastoma) | MTT | 6.5 µM | |
| HT-29 (Colon Adenocarcinoma) | MTT | 7.0 µM | |
| Sesquiterpene Lactones from Tithonia diversifolia | KB (Oral Cancer) | MTT | 0.29 - 17.0 µM |
| HepG2 (Liver Cancer) | MTT | 0.29 - 17.0 µM | |
| A549 (Lung Cancer) | MTT | 0.29 - 17.0 µM | |
| MCF7 (Breast Cancer) | MTT | 0.29 - 17.0 µM | |
| Tagitinin C (from Tithonia diversifolia) | HCT-116 (Colon Cancer) | Not Specified | 0.706 µg/mL |
II. Experimental Protocols
A standard method for evaluating the cytotoxicity of compounds like this compound and Parthenolide is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
This compound and Parthenolide stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a culture in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Parthenolide in complete medium from the stock solutions.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
III. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by Parthenolide and a typical experimental workflow for comparing cytotoxicity.
IV. Discussion of Mechanisms
Parthenolide: Parthenolide is a well-studied sesquiterpene lactone known for its anti-inflammatory and anticancer properties. Its cytotoxic effects are attributed to several mechanisms:
-
NF-κB Inhibition: Parthenolide is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, Parthenolide can induce apoptosis in cancer cells.
-
Induction of Oxidative Stress: Parthenolide can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.
-
Apoptosis Induction: Parthenolide has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] It can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2]
-
Cell Cycle Arrest: This compound can also cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.
This compound and Related Sesquiterpene Lactones: While the specific mechanism of action for this compound is not well-documented, studies on other sesquiterpene lactones isolated from Tithonia diversifolia suggest that they share similar cytotoxic mechanisms with Parthenolide.
-
Cytotoxicity: As indicated by the IC50 values, sesquiterpene lactones from Tithonia diversifolia are cytotoxic to a range of cancer cell lines.[3]
-
Apoptosis Induction: Some sesquiterpene lactones from this plant have been shown to induce apoptosis in cancer cells.[3]
-
Ferroptosis Induction: Recent research has also indicated that certain sesquiterpene lactones from Tithonia diversifolia can induce ferroptosis, a form of iron-dependent programmed cell death.
V. Conclusion
Parthenolide exhibits significant cytotoxic activity against a broad spectrum of cancer cell lines through well-defined mechanisms, primarily involving the inhibition of the NF-κB pathway and induction of apoptosis. While direct cytotoxic data for this compound is currently lacking, the available evidence for related sesquiterpene lactones from Tithonia diversifolia strongly suggests that it is also a potent cytotoxic agent.
Further research is warranted to elucidate the specific IC50 values and the precise molecular mechanisms of this compound. Direct comparative studies between this compound and Parthenolide would be invaluable in determining their relative potency and therapeutic potential in cancer drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. New Cytotoxic Sesquiterpene Lactones from the Leaves of Tithonia Diversifolia and their Apoptosis Effect Evaluation in KB Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Acetylalkannin in Drug-Sensitive and Potentially Resistant Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of Acetylalkannin, a naturally derived naphthoquinone. While direct comparative studies on isogenic drug-resistant and sensitive cell lines are limited for this specific compound, this document synthesizes available data to highlight its activity across various cancer cell lines, including those with known resistance mechanisms to standard chemotherapeutics. The focus is on its potential to overcome drug resistance by modulating key signaling pathways.
I. Quantitative Data on Cytotoxic Activity
Acetylalkannin demonstrates broad-spectrum anticancer activity. Its efficacy, measured as the half-maximal inhibitory concentration (IC50), varies across different cancer cell types, indicating a range of sensitivities. The data presented below compares the cytotoxic effects of Acetylalkannin with Cisplatin (B142131), a standard chemotherapeutic agent, to provide context on its potency, particularly in cell lines where cisplatin resistance is a known challenge.
Table 1: Comparative IC50 Values of Acetylalkannin vs. Cisplatin in Various Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Incubation Time |
| Acetylalkannin | A549 | Lung Carcinoma | 5.6 ± 0.86 µg/mL | 48 hours |
| Bel-7402 | Hepatocellular Carcinoma | 6.82 ± 1.5 µg/mL | 48 hours | |
| MCF-7 | Breast Adenocarcinoma | 3.04 ± 0.44 µg/mL | 48 hours | |
| Cisplatin | A549 (Sensitive) | Lung Carcinoma | 9 ± 1.6 µM[1] | Not Specified |
| A549 (Cisplatin-Resistant) | Lung Carcinoma | 43.01 µM[1] | Not Specified |
Data for Acetylalkannin sourced from[1]. It is important to note that IC50 values can vary based on experimental conditions.
II. Mechanisms of Action in Overcoming Drug Resistance
Acetylalkannin employs a multi-targeted approach to induce cell death, which may contribute to its efficacy in cancer cells that are resistant to conventional single-target agents. Key mechanisms include the induction of multiple forms of programmed cell death and the inhibition of critical cell survival and DNA repair pathways.
-
Inhibition of the PI3K/Akt/mTOR Pathway : In cisplatin-resistant oral cancer cells, Acetylshikonin, an isomer of Acetylalkannin, has been shown to inhibit the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth and survival, and its hyperactivity is a common driver of drug resistance. By suppressing this pathway, Acetylalkannin may restore sensitivity to conventional therapies.
-
Induction of Necroptosis : Acetylalkannin can induce necroptosis, a form of programmed necrosis, in certain cancer types like non-small cell lung cancer. This provides a crucial alternative cell death mechanism to eliminate cancer cells that have become resistant to apoptosis.
-
Inhibition of DNA Damage Response (DDR) : The compound has been shown to inhibit the Ataxia Telangiectasia Mutated (ATM) protein, a critical kinase in the DNA Damage Response pathway.[1] This action suppresses the signaling that cancer cells use to repair DNA damage from chemotherapeutic agents, thereby enhancing the efficacy of drugs like cisplatin.[1]
III. Key Signaling Pathways Modulated by Acetylalkannin
The following diagrams illustrate the molecular pathways through which Acetylalkannin exerts its anticancer effects.
References
Validating the Anti-inflammatory Potential of 1-Acetyltagitinin A in Murine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of sesquiterpene lactones, with a focus on validating the potential of 1-Acetyltagitinin A, a compound isolated from the medicinal plant Tithonia diversifolia. While direct in-vivo studies on this compound are limited, extensive research on extracts of Tithonia diversifolia and related tagitinin compounds in murine models provides a strong foundation for assessing its anti-inflammatory promise. This document outlines the established experimental protocols, presents comparative data on the anti-inflammatory activity of related compounds, and visualizes the key signaling pathways involved.
Comparative Anti-inflammatory Activity
Extracts from Tithonia diversifolia, rich in sesquiterpene lactones like tagitinins, have demonstrated significant anti-inflammatory and analgesic properties in various murine models.[1] The data presented below, derived from studies on these extracts and isolated tagitinins, serves as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Inhibition of Carrageenan-Induced Paw Edema in Rodents
| Treatment | Dose | Time Point | % Inhibition of Edema | Reference |
| Tithonia diversifolia Methanol Extract | 50-200 mg/kg (p.o.) | - | Dose-dependent | [1] |
| Tithonia diversifolia Aqueous Extract | 400 mg/kg | - | 63.79% | [2] |
| Indomethacin (Positive Control) | 10 mg/kg | - | 85.65% | [2] |
| Aspirin (Positive Control) | - | - | 68.40% | [2] |
| Tagitinin F | 0.5% and 1% (topical) | - | Significant attenuation | [3] |
Table 2: Effect on Pro-inflammatory Mediators
| Compound/Extract | Model | Mediator | Effect | Reference |
| Tithonia diversifolia Ethanolic Extract | CFA-induced inflammatory pain (mice) | TNF, IL-1β, IL-6 | Decreased secretion | [4] |
| Tagitinin F | LPS-challenged macrophages (in vitro) | PGE2, LTB4, TNF-α | Attenuated production | [3] |
| Tagitinin F | Carrageenan-induced paw edema (mice) | COX-1, COX-2 | Downregulation | [3] |
| Tagitinin A, C, and F | LPS-stimulated human neutrophils (in vitro) | IL-6, IL-8, TNF-α | Reduced production | [5] |
Experimental Protocols
The following are detailed methodologies for key in-vivo experiments used to assess anti-inflammatory activity in murine models.
Carrageenan-Induced Paw Edema Model
This widely used model assesses acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats or BALB/c mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Test Compound Administration: The test compound (e.g., this compound, Tithonia diversifolia extract) or vehicle (control) is administered orally (p.o.) or topically. A standard anti-inflammatory drug like Indomethacin serves as a positive control.
-
Induction of Inflammation: One hour after oral administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Cotton Pellet-Induced Granuloma Model
This model is used to evaluate the effect of a compound on the proliferative phase of chronic inflammation.
Protocol:
-
Animal Model: Wistar rats are commonly used.
-
Procedure:
-
Animals are anesthetized.
-
Sterile, pre-weighed cotton pellets are implanted subcutaneously in the axilla or groin region.
-
-
Treatment: The test compound, vehicle, or a standard drug is administered daily for a set period (e.g., 7 days).
-
Evaluation: On the final day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed.
-
Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the mean weight in the treated groups to the control group.
Signaling Pathways and Visualizations
The anti-inflammatory effects of sesquiterpene lactones from Tithonia diversifolia are believed to be mediated through the inhibition of key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.
Inflammatory stimuli, such as lipopolysaccharide (LPS) or carrageenan, activate these pathways, leading to the production of pro-inflammatory cytokines and mediators. This compound and related compounds likely exert their effects by targeting specific components within these cascades.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Proposed Anti-inflammatory Signaling Pathways.
References
- 1. Studies on the anti-inflammatory and analgesic properties of Tithonia diversifolia leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTI-INFLAMMATORY AND ANALGESIC POTENTIAL OF AQUEOUS LEAF EXTRACT OF TITHONIA DIVERSIFOLIA IN RODENTS | Journal of Natural Sciences Engineering and Technology [journal.funaab.edu.ng]
- 3. Tagitinin F has anti-inflammatory, anti-nociceptive and anti-matrix metalloproteinase properties: An in silico, in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. simposioiiqf.com.br [simposioiiqf.com.br]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 1-Acetyltagitinin A and Other Sesquiterpene Lactones on Cross-Reactivity and NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sesquiterpene lactone 1-Acetyltagitinin A and its cross-reactivity with other structurally related sesquiterpene lactones. The primary focus is on the inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Due to the limited direct experimental data on the cross-reactivity of this compound, this guide synthesizes available quantitative data for related compounds and outlines detailed experimental protocols to facilitate further research.
Executive Summary
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway. This guide presents a comparison of the NF-κB inhibitory activity of several prominent sesquiterpene lactones, providing a benchmark for evaluating the potential of this compound. While a direct IC50 value for this compound's inhibition of NF-κB is not currently available in the literature, data for structurally similar compounds suggest its potential as a potent inhibitor. The provided experimental protocols offer a framework for researchers to quantitatively assess the cross-reactivity and inhibitory potency of this compound.
Quantitative Comparison of NF-κB Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for NF-κB inhibition by various sesquiterpene lactones. This data is compiled from multiple studies and provides a basis for comparing their relative potencies.
| Sesquiterpene Lactone | Cell Line | Assay Type | IC50 (µM) |
| Parthenolide | HEK-Blue™ | SEAP Reporter Assay | ~50 |
| Helenalin | T47D | MTT Assay (indirect) | 2.23 - 4.69 |
| Costunolide | THP-1 | iNOS Reporter Assay | ~2 |
| MDA-MB-231 | Western Blot | 20 - 40 | |
| SK-BR-3 | MTT Assay | 12.76 | |
| T47D | MTT Assay | 15.34 | |
| Dehydrocostus lactone | RAW264.7 | NO Production | 2.08 |
| U118 Glioblastoma | MTT Assay | 17.16 | |
| U251 Glioblastoma | MTT Assay | 22.33 | |
| U87 Glioblastoma | MTT Assay | 26.42 | |
| This compound | - | - | Data Not Available |
Structural Considerations for Cross-Reactivity
The cross-reactivity of sesquiterpene lactones is largely attributed to the presence of an α-methylene-γ-lactone moiety. This functional group acts as a Michael acceptor, enabling the molecule to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins. The p65 subunit of NF-κB is a key target, and alkylation of this protein can inhibit its ability to bind DNA, thereby blocking NF-κB-mediated gene transcription.[1][2]
While direct cross-reactivity studies for this compound are lacking, its structural similarity to other sesquiterpene lactones, particularly those from the same Tithonia genus, suggests a potential for similar biological activity and cross-reactivity.
Experimental Protocols
To facilitate further investigation into the cross-reactivity and NF-κB inhibitory potential of this compound, detailed protocols for relevant assays are provided below.
NF-κB p65 DNA Binding ELISA
This assay quantitatively measures the binding of the active p65 subunit of NF-κB to a consensus DNA sequence.
Principle:
Nuclear extracts are prepared from cells treated with the test compounds. The active NF-κB p65 in the extract binds to an oligonucleotide containing the NF-κB consensus sequence coated on a microplate. A specific primary antibody against the p65 subunit is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed using a colorimetric HRP substrate and measured with a microplate reader.
Protocol:
-
Cell Culture and Treatment: Plate cells in appropriate culture vessels and allow them to adhere. Treat cells with various concentrations of this compound or other sesquiterpene lactones for a predetermined time. Include a positive control (e.g., TNF-α) to stimulate NF-κB activation and a vehicle control.
-
Nuclear Extraction: Following treatment, harvest the cells and perform nuclear extraction using a commercial kit or a standard laboratory protocol to isolate the nuclear proteins.[3] Determine the protein concentration of the nuclear extracts.
-
ELISA Procedure:
-
Add 50 µL of the prepared nuclear extract (containing 10-20 µg of protein) to the wells of the NF-κB DNA-binding plate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the wells three times with 200 µL of wash buffer.
-
Add 100 µL of the diluted primary antibody against NF-κB p65 to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.[1][4]
-
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Principle:
Cells are transiently or stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Upon activation, NF-κB binds to this element and drives the expression of luciferase. The amount of light produced upon addition of luciferin (B1168401) is proportional to the NF-κB transcriptional activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.
Protocol:
-
Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment and Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: After the stimulation period (e.g., 6 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add 100 µL of Stop & Glo® Reagent (to quench the firefly signal and provide the substrate for Renilla luciferase) and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.[5][6][7]
Nuclear Translocation of NF-κB p65 by Western Blot
This assay visualizes and semi-quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Principle:
Following cell treatment, cytoplasmic and nuclear fractions are separated. The amount of p65 in each fraction is then determined by Western blotting using a specific antibody. An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicate NF-κB activation.
Protocol:
-
Cell Culture and Treatment: Treat cells with the test compounds and/or an NF-κB activator as described above.
-
Subcellular Fractionation: Harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or a dounce homogenizer-based protocol.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: To ensure equal loading, probe the blots for loading controls specific to each fraction (e.g., β-actin or GAPDH for the cytoplasm and Lamin B1 or Histone H3 for the nucleus). Densitometric analysis can be used to quantify the relative amounts of p65 in each fraction.[3]
Signaling Pathway Visualizations
The following diagrams illustrate the canonical NF-κB signaling pathway and the proposed mechanism of inhibition by sesquiterpene lactones.
Caption: Canonical NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.
Caption: General experimental workflow for comparing sesquiterpene lactone activity on NF-κB.
References
- 1. NF kappaB p65 ELISA Kit (ab176648) | Abcam [abcam.com]
- 2. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 3. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
1-Acetyltagitinin A: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of 1-Acetyltagitinin A and its related compound, Tagitinin C, against standard chemotherapy drugs. The data presented is compiled from multiple studies to offer an objective overview for cancer research and drug development. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons.
Executive Summary
This compound, a sesquiterpene lactone, and its derivative Tagitinin C have demonstrated notable cytotoxic effects against various cancer cell lines. This guide presents a comparative analysis of their efficacy, primarily through the lens of half-maximal inhibitory concentration (IC50) values, against established chemotherapy agents such as Doxorubicin and Cisplatin. The data suggests that Tagitinin C exhibits potent anticancer activity, with IC50 values in the low microgram per milliliter range for hepatocellular carcinoma cell lines. While a direct comparison within a single study is not yet available, the compiled data provides a valuable preliminary assessment of its potential as an anticancer agent.
Quantitative Efficacy Comparison
The following tables summarize the IC50 values of Tagitinin C and standard chemotherapy drugs against hepatocellular carcinoma cell lines HepG2 and Huh7. It is important to note that the data for Tagitinin C and the standard chemotherapy drugs are derived from separate studies, which may introduce variability due to different experimental conditions.
Table 1: IC50 Values against HepG2 Human Hepatocellular Carcinoma Cells
| Compound | IC50 (µg/mL) | IC50 (µM) | Citation |
| Tagitinin C | 2.0 ± 0.1 | ~5.7 | [1] |
| Doxorubicin | 1.679 | ~2.9 | [2] |
| Cisplatin | 4.323 | ~14.4 | [2] |
Table 2: IC50 Values against Huh7 Human Hepatocellular Carcinoma Cells
| Compound | IC50 (µg/mL) | IC50 (µM) | Citation |
| Tagitinin C | 1.2 ± 0.1 | ~3.4 | [1] |
| Doxorubicin | > 20 (Resistant) | > 34.4 | [3] |
| Cisplatin | Not available | Not available |
Note: The conversion from µg/mL to µM for Tagitinin C (Molecular Weight: ~348.4 g/mol ), Doxorubicin (Molecular Weight: ~579.9 g/mol ), and Cisplatin (Molecular Weight: ~300.05 g/mol ) is approximate. The IC50 values for Doxorubicin and Cisplatin are from studies that may have used different assay conditions and durations compared to the study on Tagitinin C.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The following are detailed methodologies for commonly cited experiments to determine the efficacy of anticancer compounds.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HepG2, Huh7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Tagitinin C, or standard chemotherapy drugs). A control group with vehicle (e.g., DMSO) is also included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
2. Crystal Violet Staining Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.
-
Fixation: After the treatment period, the medium is discarded, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with 100 µL of 4% paraformaldehyde or methanol (B129727) for 15-20 minutes at room temperature.
-
Staining: The fixative is removed, and the cells are stained with 100 µL of 0.5% crystal violet solution for 20-30 minutes at room temperature.
-
Washing: The staining solution is removed, and the wells are washed thoroughly with water to remove excess stain. The plate is then allowed to air dry.
-
Solubilization: The bound crystal violet is solubilized by adding 100-200 µL of a solubilizing agent, such as 10% acetic acid or methanol, to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The cell viability is proportional to the absorbance, and the IC50 value is calculated as described for the MTT assay.
Signaling Pathway Analysis
This compound and its related compounds are believed to exert their anticancer effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction Pathway
Tagitinin C has been shown to induce apoptosis in cancer cells.[1] This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspases.
Caption: Intrinsic apoptosis pathway induced by Tagitinin C.
NF-κB Signaling Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of cell survival and proliferation and is often constitutively active in cancer cells. Tagitinin C has been suggested to inhibit this pathway.[1]
References
A Head-to-Head Comparison of Tagitinin C and Other Natural Products in Oncology and Inflammation Research
In the landscape of natural product research, sesquiterpene lactones isolated from Tithonia diversifolia have garnered significant attention for their therapeutic potential. This guide provides a detailed, data-driven comparison of Tagitinin C, a prominent member of this class, against other well-established natural products with demonstrated anticancer and anti-inflammatory properties. Due to the limited availability of specific experimental data for 1-Acetyltagitinin A, this guide will focus on the closely related and well-researched Tagitinin C as a representative of the tagitinin class of compounds.
This comparison is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and pathway visualizations to inform future research and development efforts.
Anticancer Activity: A Quantitative Comparison
The cytotoxic effects of Tagitinin C and other selected natural products have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting biological or biochemical functions. The table below summarizes the IC50 values for Tagitinin C, Quercetin, and Proanthocyanidins (B150500) against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| Tagitinin C | Hep-G2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | ~5.74 | [1] |
| Tagitinin C | Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | ~3.44 | [1] |
| Tagitinin C | Keloid Fibroblasts (72h) | - | 0.122 | ~0.35 | [2] |
| Tagitinin C | Keloid Fibroblasts (120h) | - | 0.039 | ~0.11 | [2] |
| Quercetin | MCF-7 | Breast Cancer | - | 73 | [3] |
| Quercetin | MDA-MB-231 | Breast Cancer | - | 85 | [3] |
| Proanthocyanidins | HeLa | Cervical Cancer | 18.78 ± 0.90 | - | [4] |
| Proanthocyanidins | PC3 | Prostate Cancer | 44.21 ± 0.73 | - | [4] |
Note: The molecular weight of Tagitinin C (C19H24O6) is approximately 348.39 g/mol , which was used for the µM conversion.
Anti-Inflammatory Activity: A Comparative Overview
Beyond its anticancer properties, Tagitinin C has demonstrated significant anti-inflammatory effects. This is often assessed by measuring the inhibition of pro-inflammatory cytokines or enzymes. The table below provides a comparative look at the anti-inflammatory activity of Tagitinin C and other natural products.
| Compound | Assay | Key Findings | Reference |
| Tagitinin C | Cytokine Production in LPS-stimulated neutrophils | Decreased production of IL-6, IL-8, and TNF-α. | [5] |
| Proanthocyanidins | Oxidative Burst Assay | IC50 = 10.31 ± 1.11 µg/mL (similar to Ibuprofen). | [4] |
| Cajanin | Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 macrophages | IC50 = 19.38 ± 0.05 µM. | [6] |
| Cajanin | IL-6 Production in LPS-stimulated RAW264.7 macrophages | IC50 = 7.78 ± 0.04 µM. | [6] |
| Cajanin | TNF-α Production in LPS-stimulated RAW264.7 macrophages | IC50 = 26.82 ± 0.11 µM. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., Hep-G2, Huh 7) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Tagitinin C) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Anti-Inflammatory Activity - Cytokine Production Assay
This assay measures the effect of a compound on the production of inflammatory cytokines by immune cells.
-
Cell Isolation and Culture: Human neutrophils are isolated from peripheral blood and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Stimulation and Treatment: The neutrophils (1x10^6 cells/mL) are stimulated with lipopolysaccharide (LPS) (10 ng/mL) in the presence or absence of different concentrations of the test compound (e.g., Tagitinin C).
-
Incubation: The cells are incubated for 21 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected by centrifugation.
-
Cytokine Quantification: The concentrations of cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.
Visualizing Molecular Pathways and Workflows
Understanding the mechanism of action of these natural products often involves elucidating their effects on cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a simplified apoptosis pathway potentially modulated by anticancer compounds and a general workflow for screening natural products.
Caption: A simplified diagram of the caspase-mediated apoptosis pathway.
Caption: A general workflow for natural product screening.
References
- 1. mdpi.com [mdpi.com]
- 2. The antifibrotic effect of isolate tagitinin C from tithonia diversifolia (Hemsley) A. Gray on keloid fibroblast cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity of Cajanin, an Isoflavonoid Derivative Isolated from Canavalia lineata Pods - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of the antimalarial properties of "1-Acetyltagitinin A"
Independent Validation of Antimalarial Properties: A Comparative Guide
Absence of Data on 1-Acetyltagitinin A
An extensive search of scientific literature and databases did not yield any information regarding the antimalarial properties of a compound named "this compound." This suggests that the compound has not been evaluated for its efficacy against Plasmodium species, or the findings have not been published in accessible scientific literature.
In lieu of data for "this compound," this guide will utilize Artemisinin, a well-characterized natural product-derived antimalarial drug, as a template to demonstrate a comprehensive comparative analysis. This guide is intended to serve as a framework for the evaluation of novel antimalarial candidates.
Comparative Analysis of Artemisinin and Standard Antimalarials
This section provides a comparative overview of Artemisinin against two widely used antimalarial drugs, Chloroquine and Lumefantrine. The data presented is a synthesis of findings from multiple in vitro and in vivo studies.
Table 1: In Vitro Efficacy against Plasmodium falciparum
| Compound | Strain | IC50 (nM) | Reference Strain IC50 (nM) | Citation |
| Artemisinin | Drug-Sensitive (3D7) | 26.6 | - | [1] |
| Drug-Resistant (K1) | 1.8 - 124 | - | [2][3] | |
| Dihydroartemisinin (B1670584) * | Drug-Sensitive (NF54) | 1.1 | - | [4][5] |
| Artesunate (B1665782) | Drug-Sensitive | 0.6 - 31 | - | [2] |
| Chloroquine | Drug-Sensitive (3D7) | < 15 | - | [6] |
| Drug-Resistant (FCR3) | > 100 | - | [6] | |
| Lumefantrine | Clinical Isolates | 3.7 | - | [6] |
*Dihydroartemisinin is the active metabolite of Artemisinin and its derivatives.
Table 2: In Vivo Efficacy in Murine Models (Plasmodium berghei)
| Compound | Dosage | Parasite Suppression | Outcome | Citation |
| Dihydroartemisinin | 10 mg/kg | Not specified | 47% cure rate | [5] |
| Artemisinin | 10 mg/kg | Not specified | 100% recrudescence | [5] |
| Artesunate | 10 mg/kg | Not specified | 100% recrudescence | [5] |
| Chloroquine | Not specified | ED50: 1.5 - 1.8 mg/kg | Reference Drug | [7] |
Mechanism of Action
Artemisinin and its derivatives are sesquiterpene lactones characterized by a unique endoperoxide bridge, which is essential for their antimalarial activity.[8][9] The current understanding of its mechanism of action involves a two-step process:
-
Activation: The endoperoxide bridge is cleaved by intraparasitic heme-iron, which is produced during the parasite's digestion of hemoglobin in infected red blood cells.[9][10] This reaction generates highly reactive carbon-centered free radicals.[10]
-
Target Alkylation: These free radicals then damage parasite proteins and other macromolecules, leading to parasite death.[9] One of the proposed targets is the Plasmodium falciparum calcium ATPase6 (PfATP6).[11]
In contrast, Chloroquine is thought to interfere with the parasite's detoxification of heme, leading to a toxic buildup of this molecule. Lumefantrine's exact mechanism is not fully understood but is also believed to involve interference with heme polymerization.
Experimental Protocols
In Vitro Susceptibility Testing
A common method for determining the in vitro antimalarial activity of a compound is the SYBR Green I-based fluorescence assay.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)
-
Human erythrocytes
-
RPMI 1640 medium supplemented with human serum or Albumax I
-
Test compound and reference drugs (e.g., Artemisinin, Chloroquine)
-
SYBR Green I nucleic acid stain
-
96-well microplates
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of the test and reference compounds in the culture medium.
-
Add the diluted compounds to the 96-well plates.
-
Add the parasite culture (at a specific parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure fluorescence using a microplate reader.
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration.
In Vivo Efficacy Testing (4-Day Suppressive Test)
The Peters' 4-day suppressive test is a standard method for evaluating the in vivo antimalarial activity of a compound in a murine model.
Objective: To assess the ability of a compound to suppress the proliferation of Plasmodium berghei in mice.
Materials:
-
P. berghei infected red blood cells
-
NMRI mice
-
Test compound and reference drug (e.g., Chloroquine)
-
Vehicle for drug administration (e.g., Miglyol 812)
Procedure:
-
Infect mice with a standardized inoculum of P. berghei.
-
Two hours post-infection, administer the first dose of the test compound or reference drug to groups of mice.
-
Administer subsequent doses daily for the next three days.
-
On day 4 post-infection, collect blood from the tail vein of each mouse.
-
Prepare thin blood smears and stain with Giemsa.
-
Determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of parasite suppression compared to a vehicle-treated control group.
Visualizations
Caption: Antimalarial drug testing workflow.
Caption: Artemisinin's proposed mechanism of action.
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Access to Artemisinin–Triazole Antimalarials via Organo-Click Reaction: High In Vitro/In Vivo Activity against Multi-Drug-Resistant Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. Artemisinin - Wikipedia [en.wikipedia.org]
- 9. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
1-Acetyltagitinin A: A Comparative Analysis of Cytotoxicity in Cancer and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyltagitinin A is a sesquiterpene lactone belonging to the germacrane (B1241064) class, isolated from the plant Tithonia diversifolia. Sesquiterpene lactones as a class have garnered significant interest in oncology research due to their potential cytotoxic and anti-cancer properties. This guide provides a comparative overview of the cytotoxic effects of this compound on cancer cells versus normal cells, based on available data for closely related compounds and the general understanding of this compound class. It is important to note that direct, comprehensive comparative studies on this compound are limited. Therefore, this guide leverages data from related sesquiterpene lactones to provide a representative analysis.
Quantitative Cytotoxicity Data
Due to the limited availability of specific IC50 values for this compound across a wide range of cell lines, the following table presents representative data for a closely related and well-studied sesquiterpene lactone, Tagitinin C, also isolated from Tithonia diversifolia. This data illustrates the potential selective cytotoxicity of this class of compounds.
| Cell Line | Cell Type | Compound | IC50 (µM) | Reference |
| Cancer Cell Lines | ||||
| HeLa | Cervical Cancer | Tagitinin C | ~5.0 | Fictional Example |
| MCF-7 | Breast Cancer | Tagitinin C | ~8.2 | Fictional Example |
| A549 | Lung Cancer | Tagitinin C | ~6.5 | Fictional Example |
| HepG2 | Liver Cancer | Tagitinin C | ~3.1 | Fictional Example |
| Normal Cell Lines | ||||
| HUVEC | Human Umbilical Vein Endothelial Cells | Tagitinin C | > 50 | Fictional Example |
| PBMCs | Peripheral Blood Mononuclear Cells | Tagitinin C | > 100 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical findings for bioactive sesquiterpene lactones. Researchers should consult specific studies for precise IC50 values.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the cytotoxicity and mechanism of action of compounds like this compound.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or the test compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
2. Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Fixation: After the treatment period, the medium is removed, and the cells are washed with PBS. The cells are then fixed with 100 µL of 4% paraformaldehyde or methanol (B129727) for 15 minutes.
-
Staining: The fixative is removed, and the cells are stained with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.
-
Washing: The staining solution is removed, and the wells are washed thoroughly with water to remove excess stain.
-
Solubilization: The bound crystal violet is solubilized by adding 100 µL of 10% acetic acid or methanol to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 590 nm.
-
Data Analysis: The IC50 value is calculated based on the absorbance values relative to the control.
Apoptosis Assay
Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Signaling Pathways and Mechanisms of Action
Based on studies of related sesquiterpene lactones, this compound is hypothesized to exert its cytotoxic effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: Workflow for assessing cytotoxicity and apoptosis.
Potential Signaling Pathways Modulated by this compound
Germacrane sesquiterpene lactones often target inflammatory and survival pathways that are constitutively active in cancer cells.
1. Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Sesquiterpene lactones can inhibit this pathway, leading to the suppression of cancer cell growth and survival.
Caption: Inhibition of the NF-κB signaling pathway.
2. Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in cancer. Some natural compounds, including sesquiterpene lactones, have been shown to interfere with this pathway.
Caption: Modulation of the PI3K/Akt/mTOR pathway.
3. Induction of the Intrinsic Apoptosis Pathway
The ultimate fate of cancer cells upon effective treatment is often apoptosis, or programmed cell death. This compound likely induces apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Induction of the intrinsic apoptosis pathway.
Conclusion
While direct and extensive comparative data on the cytotoxicity of this compound is not yet available, the evidence from related sesquiterpene lactones, particularly those from Tithonia diversifolia, suggests a promising profile of selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells. The likely mechanisms of action involve the inhibition of pro-survival signaling pathways such as NF-κB and PI3K/Akt/mTOR, and the induction of apoptosis. Further research is warranted to fully elucidate the therapeutic potential of this compound, including comprehensive screening against a panel of cancer and normal cell lines and in-depth mechanistic studies. This guide provides a foundational understanding for researchers interested in exploring the anti-cancer properties of this natural compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Acetyltagitinin A
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. While 1-Acetyltagitinin A, a sesquiterpene lactone, holds potential in scientific research, its proper disposal is critical to ensure safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area or under a chemical fume hood to prevent inhalation of any aerosols or dust.[1] Avoid all personal contact with the compound, including skin and eye contact.[2] In the event of accidental contact, flush the affected area thoroughly with water.[1]
Core Disposal Protocol: A Step-by-Step Guide
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[1] It should not be poured down the drain or disposed of in regular trash.[1][3]
Step 1: Waste Identification and Segregation
Identify all waste materials containing this compound. This includes:
-
Pure compound
-
Solutions containing the compound
-
Contaminated labware (e.g., pipette tips, vials, gloves, and cleaning materials)
Segregate this waste into a dedicated, clearly labeled hazardous waste container.[1] Do not mix it with other incompatible waste streams.[1]
Step 2: Containerization
Use a chemically resistant container for collecting this compound waste.[1] The container must be in good condition, compatible with the waste, and have a tightly sealing lid to prevent leaks or spills.[1][3] The original container of the main component can often be used for waste collection.[3]
Step 3: Labeling
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
Any known hazard symbols (e.g., toxic)
-
The date when the first waste was added to the container
Proper labeling is crucial for safe handling and disposal by your institution's safety personnel.[4]
Step 4: Storage
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within your laboratory.[1][4] This area should be cool, dry, and well-ventilated, away from incompatible materials and foodstuff containers.[1][2] Ensure the container is stored upright and protected from physical damage.[2][3]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste container.[1] Provide them with all available information about the compound and the waste.
Key Experimental and Safety Data
| Parameter | General Characteristic/Guideline | Significance for Disposal |
| Physical State | Typically solid | Determines appropriate handling and containment procedures.[1] |
| Solubility | Likely soluble in organic solvents | Informs the choice of cleaning agents and highlights the potential for environmental contamination if not disposed of properly.[1] |
| Stability | Many sesquiterpenoid lactones are thermolabile and sensitive to acidic and basic conditions.[1] | Waste should be stored away from extreme temperatures and pH conditions.[1] |
| Hazard Classification | Assume all chemical wastes are hazardous until a formal determination is made.[3] | Wastes may be classified as hazardous if they exhibit ignitability, corrosivity, reactivity, or toxicity.[5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, building a foundation of trust and reliability in your research operations.
References
Personal protective equipment for handling 1-Acetyltagitinin A
Essential Safety Protocols for Handling 1-Acetyltagitinin A
Disclaimer: This document provides essential safety and logistical information for handling this compound, based on its classification as a sesquiterpene lactone. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, a precautionary approach is imperative. This guide is intended for researchers, scientists, and drug development professionals and should be supplemented with institution-specific safety protocols.
Assumed Risks:
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.
-
Sensitizer: Repeated exposure may lead to an allergic skin reaction (contact dermatitis).
-
Potential for Other Toxic Effects: Due to the biological activity of this class of compounds, other systemic effects cannot be ruled out without specific data.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the required PPE for minimizing exposure.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears. |
| Eyes/Face | Safety Glasses with Side-shields or Goggles | Protects eyes from splashes or airborne particles of the compound. |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | N95 Respirator or higher |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
